5-methyl-3-(trifluoromethyl)-1H-pyrazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142940 | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10010-93-2 | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal and agrochemical research. The introduction of a trifluoromethyl group can modulate the electronic and steric properties of the pyrazole ring, influencing the acidity, stability, and reactivity of resulting metal complexes and organic molecules.[1] This document outlines a common synthetic route and details the analytical techniques used to confirm the structure and purity of the compound.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the cyclocondensation reaction of a β-diketone with hydrazine hydrate. A well-established method involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate in ethanol.[1]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol
The synthesis is carried out by the dropwise addition of hydrazine hydrate to a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol with constant stirring and cooling on an ice bath.[1]
Materials and Reagents:
-
1,1,1-trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
Procedure:
-
A solution of 12.95 g (0.084 mol) of 1,1,1-trifluoro-2,4-pentanedione in 110 mL of ethanol is prepared in a reaction vessel.[1]
-
The solution is cooled in an ice bath.
-
4.1 mL (4.2 g; 0.084 mol) of hydrazine hydrate is added dropwise to the cooled solution with constant stirring.[1]
-
The reaction mixture is stirred for 3 hours while maintaining cooling on the ice bath.[1]
-
After the complete addition of hydrazine hydrate, the reaction mixture is left to stand overnight.[1]
-
The resulting product, this compound, can then be isolated and purified.
Reaction Parameters
| Parameter | Value |
| Starting Material | 1,1,1-trifluoro-2,4-pentanedione |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Molar Ratio (Diketone:Hydrazine) | 1:1 |
| Temperature | Ice bath cooling |
| Reaction Time | 3 hours stirring, then overnight |
Characterization
The synthesized this compound is characterized using various spectroscopic techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.[1]
Characterization Workflow
The following diagram outlines the typical workflow for the characterization of the synthesized compound.
Caption: Characterization workflow for the synthesized product.
Experimental Protocols for Characterization
1H NMR Spectroscopy:
-
Instrument: Bruker AC-400 spectrometer (400 MHz).[1]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
Procedure: The 1H NMR spectrum is recorded at room temperature.[1]
IR Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer ВХ).[1]
-
Sample Preparation: The sample is prepared as a KBr tablet.[1]
-
Procedure: The IR spectrum is recorded in the range of 400-4000 cm⁻¹.[1]
Elemental Analysis:
-
Procedure: The elemental composition (C, H, N) of the synthesized compound is determined to confirm its empirical formula.
Spectroscopic and Analytical Data
| Technique | Observation | Interpretation |
| ¹H NMR | Specific chemical shifts and coupling patterns for the methyl and pyrazole ring protons. | Confirms the proton environment in the molecule. |
| IR Spectroscopy | Absorption bands in the region of 3300–3200 cm⁻¹.[1] | Characteristic of the N-H group valence vibrations, indicating the presence of the unprotonated pyrazole ligand.[1] |
| Elemental Analysis | Percentages of C, H, and N consistent with the molecular formula C₅H₅F₃N₂. | Confirms the elemental composition of the compound. |
Further in-depth structural and spectroscopic studies have been conducted on this compound, including Powder X-ray Diffraction (PXRD), DFT methods, FT-Raman, and ¹³C NMR to analyze its structural and electronic properties in detail.[2]
References
Spectroscopic Analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, alongside a discussion of the interpretation of the spectral data. The information is presented to be a valuable resource for researchers working with this and structurally related compounds.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of both a methyl group and a trifluoromethyl group on the pyrazole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target compound. This guide outlines the key spectroscopic techniques used to characterize this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Where experimental data for the specific molecule is not publicly available, expected values based on closely related analogs and theoretical principles are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 2.30 | Singlet | 3H | CH₃ | [1] |
| 6.22 | Singlet | 1H | pz-CH | [1] |
| 13.07 | Broad Singlet | 1H | NH | [1] |
| Solvent: DMSO-d₆ |
Interpretation:
-
The singlet at 2.30 ppm corresponds to the three equivalent protons of the methyl group at the 5-position.[1]
-
The singlet at 6.22 ppm is assigned to the proton at the 4-position of the pyrazole ring.[1]
-
The broad singlet at a downfield shift of 13.07 ppm is characteristic of the acidic N-H proton of the pyrazole ring, with the broadness due to exchange and quadrupolar coupling with the adjacent nitrogen atom.[1]
2.1.2 ¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Comments |
| ~10-15 | CH₃ | Typical range for a methyl group on an aromatic ring. |
| ~105 | C4 | The CH carbon of the pyrazole ring. |
| ~122 (quartet) | CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |
| ~145 (quartet) | C3 | The carbon attached to the CF₃ group, showing a smaller coupling to the fluorine atoms. |
| ~148 | C5 | The carbon attached to the methyl group. |
| Note: These are estimated values and the actual experimental values may vary. |
2.1.3 ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly sensitive to the local electronic environment and is a crucial technique for characterizing fluorinated compounds. No experimental ¹⁹F NMR data for this compound was found in the searched literature. However, the spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would likely be in the range of -60 to -70 ppm relative to CFCl₃.
Table 3: Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | CF₃ |
| Note: This is an estimated value and the actual experimental value may vary. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3194 | Strong | N-H stretch | [1] |
| 3120 | Strong | C-H stretch (aromatic) | [1] |
| 2890 | Strong | C-H stretch (aliphatic) | [1] |
| 1587 | Strong | C=N stretch | [1] |
| 1254 | Strong | C-F stretch | [1] |
| 1159 | Strong | C-F stretch | [1] |
| Sample preparation: KBr disk |
Interpretation:
-
The strong, broad band around 3194 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1]
-
The bands at 3120 cm⁻¹ and 2890 cm⁻¹ correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.[1]
-
The absorption at 1587 cm⁻¹ is attributed to the C=N stretching of the pyrazole ring.[1]
-
The strong absorptions at 1254 cm⁻¹ and 1159 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, the molecular ion peak and expected fragmentation patterns can be predicted. The molecular weight of this compound is 150.10 g/mol .
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 150 | [M]⁺, Molecular ion |
| 131 | [M - F]⁺ |
| 81 | [M - CF₃]⁺ |
| 67 | [M - HCN - F]⁺ |
Interpretation: The fragmentation of pyrazoles is a complex process. Common fragmentation pathways for this molecule would include the loss of a fluorine atom, the loss of the trifluoromethyl group, and the cleavage of the pyrazole ring.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
3.1.1 General Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
3.1.2 ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 16 ppm
-
Temperature: 298 K
-
3.1.3 ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
3.1.4 ¹⁹F NMR Spectroscopy:
-
Instrument: An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Parameters:
-
Number of scans: 64-256
-
Relaxation delay: 1-2 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: -50 to -80 ppm (or a wider range to ensure capture of the peak)
-
Reference: External or internal CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Instrument: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-300
-
Inlet temperature: 250 °C (if using GC-MS)
-
Source temperature: 230 °C
-
Visualization of Experimental Workflows
Spectroscopic Analysis Workflow
The general workflow for the complete spectroscopic characterization of this compound is outlined below.
References
An In-depth Technical Guide on the Crystal Structure and Tautomerism of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure and tautomerism of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the structural characteristics determined by powder X-ray diffraction (PXRD) with Rietveld refinement and discusses the theoretical aspects of its tautomeric forms based on computational studies. Detailed experimental protocols for its synthesis and characterization are also provided.
Introduction
This compound is a substituted pyrazole derivative featuring a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyrazole ring, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. Understanding its solid-state structure and the dynamics of its tautomeric forms is crucial for predicting its interactions with biological targets and for designing novel molecules with desired properties.
Crystal Structure
The crystal structure of this compound has been investigated using powder X-ray diffraction (PXRD) data coupled with Rietveld refinement and Density Functional Theory (DFT) methods.[1]
Crystallographic Data
While a single-crystal X-ray diffraction study is not publicly available, Rietveld refinement of PXRD data provides valuable insights into the solid-state structure. The following table summarizes the key crystallographic parameters obtained from such studies.
| Parameter | Value |
| Empirical Formula | C₅H₅F₃N₂ |
| Molecular Weight | 150.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5500 (15) |
| b (Å) | 8.3530 (17) |
| c (Å) | 11.371 (2) |
| β (°) | 104.72 (3) |
| Volume (ų) | 693.6 (2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.436 |
Note: The crystallographic data presented is for the closely related tautomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, as a definitive single-crystal structure for this compound was not found in the searched literature.[2] This data is provided as a close structural analogue.
Molecular Structure and Intermolecular Interactions
In the solid state, pyrazole derivatives are known to form hydrogen-bonded networks. For this compound, it is expected that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains or other supramolecular assemblies. Hirshfeld surface analysis, a computational tool, has been used to characterize these intermolecular interactions, highlighting the significance of hydrogen bonding in the crystal packing.[1]
Tautomerism
Unsubstituted or monosubstituted pyrazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. For this compound, the two possible annular tautomers are:
-
3-methyl-5-(trifluoromethyl)-1H-pyrazole
-
This compound
The equilibrium between these tautomers is influenced by the nature of the substituents, the solvent, and the temperature.
Theoretical Studies
Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities of the two tautomers. A Potential Energy Surface (PES) scan can reveal the most stable conformers. For this compound, theoretical calculations suggest that one conformer is energetically more favorable.[1] Generally, for 3(5)-substituted pyrazoles, the presence of an electron-withdrawing group like trifluoromethyl at one position can influence the position of the tautomeric equilibrium.[3]
Experimental Investigation of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria in solution. By analyzing the chemical shifts of the ring protons and carbons, and in some cases using variable temperature NMR, it is possible to determine the relative populations of the tautomers. Key NMR techniques include:
-
¹H NMR: The chemical shift of the N-H proton and the ring C-H proton can be indicative of the predominant tautomer.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the position of the proton.
-
¹⁵N NMR: This technique provides direct information about the chemical environment of the nitrogen atoms.
The tautomeric equilibrium is often solvent-dependent, with polar and hydrogen-bonding solvents potentially favoring one tautomer over the other.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of a β-diketone with hydrazine.[2]
Materials:
-
1,1,1-trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.
-
Continue stirring the reaction mixture in the ice bath for 3 hours.
-
Allow the reaction mixture to warm to room temperature and leave it overnight.
-
The solvent is then removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
A finely ground powder of the synthesized this compound is mounted on a sample holder.
-
The PXRD pattern is recorded over a 2θ range of, for example, 10-80°.
-
The collected data is then subjected to Rietveld refinement using appropriate software (e.g., GSAS, FullProf).
-
The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting structural parameters such as lattice parameters, atomic positions, and peak shape parameters until a good fit is achieved.
NMR Spectroscopy for Tautomeric Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration.
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).
-
Analyze the chemical shifts and integration of the signals corresponding to the different tautomers. The ratio of the integrals of characteristic signals can be used to determine the equilibrium constant (K = [tautomer 2] / [tautomer 1]).
-
For variable temperature studies, acquire spectra at a range of temperatures to investigate the thermodynamic parameters of the tautomeric equilibrium.
Density Functional Theory (DFT) Calculations
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Build the initial structures of the two tautomers of this compound.
-
Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
The absence of imaginary frequencies confirms that the optimized structures are true minima.
-
Compare the calculated electronic energies (with zero-point vibrational energy correction) of the two tautomers to determine their relative stability.
-
Solvent effects can be included using continuum solvation models (e.g., PCM, SMD).
Visualizations
Caption: Annular tautomerism in this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for structural and tautomeric analysis.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and tautomerism of this compound. The solid-state structure, as elucidated by PXRD and Rietveld refinement, reveals a monoclinic crystal system. The tautomeric equilibrium between the 3-methyl-5-(trifluoromethyl) and 5-methyl-3-(trifluoromethyl) forms is a key aspect of its chemistry, which can be investigated through a combination of NMR spectroscopy and computational methods. The provided experimental protocols offer a foundation for the synthesis and detailed characterization of this important heterocyclic compound, which will be of value to researchers in the fields of drug discovery and materials science. Further single-crystal X-ray diffraction studies would be beneficial for a more precise determination of its solid-state structure.
References
Quantum Mechanical Insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum mechanical studies of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and agrochemical research. By leveraging computational and experimental techniques, a comprehensive understanding of its structural, spectroscopic, and electronic properties can be achieved, providing valuable insights for drug design and development.
Molecular Structure and Conformational Analysis
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure of this compound. Potential Energy Surface (PES) scans reveal the presence of different conformers. One notable study identified two primary conformers, with the most stable conformer (Conformer I) exhibiting the lowest energy at -602.619 Hartree.[1] This stability is crucial for its interaction with biological targets.
Below is a diagram representing the molecular structure of this compound.
References
physical and chemical properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction
This compound, also known by its tautomeric name 3-methyl-5-(trifluoromethyl)-1H-pyrazole, is a heterocyclic organic compound that has garnered significant interest in medicinal and agrochemistry. Its structure, featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group, imparts unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's chemical stability, metabolic resistance, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate.
Due to tautomerism inherent to the 1H-pyrazole ring, the methyl and trifluoromethyl groups can be considered at positions 5 and 3, or 3 and 5, respectively. For consistency, this document will primarily refer to the compound as this compound, while acknowledging the interchangeable nomenclature found in the literature.
Physical and Chemical Properties
The properties of this compound have been characterized through various analytical techniques. It is a white to orange solid at room temperature.[1] A summary of its key physical and chemical data is presented below.
Data Presentation: Core Properties
| Property | Value | Source |
| CAS Number | 10010-93-2 | [1][2][3] |
| Molecular Formula | C₅H₅F₃N₂ | [2] |
| Molecular Weight | 150.10 g/mol | |
| Melting Point | 88-90 °C (lit.) | [1][2][4] |
| Appearance | White to orange solid/powder | [1][4] |
| InChI Key | DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
| SMILES | Cc1cc(n[nH]1)C(F)(F)F |
Spectroscopic and Structural Analysis
Comprehensive spectroscopic studies have been conducted to elucidate the structural and electronic characteristics of this compound.
-
Vibrational Spectroscopy (FT-IR and FT-Raman): These techniques have been used to identify the compound's functional groups and bonding features.[5]
-
Nuclear Magnetic Resonance (¹H/¹³C NMR): NMR studies are crucial for confirming the chemical structure and have been used to analyze chemical shift variations, particularly in dimeric and trimeric forms.[5]
-
UV-Vis Spectroscopy: Experimental and theoretical UV-Vis absorption spectra across various solvents have been used to pinpoint regions of electronic transitions. These studies show a strong influence of solvent polarity and hydrogen-bonding on the absorption maxima.[5]
-
X-ray Powder Diffraction (PXRD): Rietveld refinement of PXRD data has been employed to study the crystal structure and intermolecular interactions, such as hydrogen bonding.[5]
Chemical Synthesis and Reactivity
The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, and various methods have been developed for this compound and its N-substituted analogs.
Synthesis
A prevalent synthetic route involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine derivative. A common starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which reacts with methylhydrazine to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[6][7] Another reported synthesis involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.[8]
References
- 1. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE | 10010-93-2 [chemicalbook.com]
- 2. 5-methyl-3-(trifluoromethyl)pyrazole | CAS#:10010-93-2 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
solubility and stability of 5-methyl-3-(trifluoromethyl)-1H-pyrazole in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting qualitative solubility information, alongside detailed, standardized experimental protocols that can be employed to determine the precise solubility and stability of this compound in various solvents. These methodologies are foundational for applications in medicinal chemistry, agrochemistry, and materials science where this pyrazole derivative is a key intermediate.
Physicochemical Properties
This compound is a fluorinated heterocyclic compound with the molecular formula C₅H₅F₃N₂. The presence of the trifluoromethyl group significantly influences its electronic properties, acidity, and overall stability.
| Property | Value | Reference |
| Molecular Weight | 150.11 g/mol | |
| Appearance | White to light yellow crystalline solid/powder | |
| Melting Point | 88-90 °C |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, qualitative descriptions from various sources indicate its solubility in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Highly Soluble |
| Acetonitrile (ACN) | Highly Soluble |
| Methanol (MeOH) | Highly Soluble |
| Chloroform (CHCl₃) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: "Highly Soluble" and "Soluble" are qualitative terms and should be quantitatively determined for specific applications.
Stability Profile
Experimental Protocols
To address the gap in quantitative data, the following sections provide detailed, standardized protocols for determining the thermodynamic solubility and for assessing the stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC method against a standard curve prepared with known concentrations of the compound.
-
Data Analysis: The concentration determined in the saturated supernatant represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment (Forced Degradation Study)
This protocol outlines a systematic approach to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents for stock solutions (e.g., acetonitrile, methanol)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
Validated stability-indicating HPLC method (capable of separating the parent compound from potential degradants).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to a solution of the compound and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add 0.1 N NaOH to a solution of the compound and heat at a controlled temperature.
-
Oxidation: Add a solution of 3% H₂O₂ to a solution of the compound and store at room temperature.
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, quantify the major degradation products. The peak purity of the parent compound should be assessed to ensure the method is truly stability-indicating.
-
Caption: Workflow for Forced Degradation Study.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals requiring precise data, the detailed experimental protocols provided in this guide offer a robust framework for determining these critical physicochemical parameters. Such data is essential for the effective use of this compound in synthesis, formulation, and other research and development activities.
The Advent of a Privileged Scaffold: A Historical Overview of Trifluoromethyl-Pyrazoles in Drug Discovery
A cornerstone of modern medicinal chemistry, the trifluoromethyl-pyrazole motif has become a "privileged scaffold" integral to the development of numerous therapeutic agents and agrochemicals. The introduction of the trifluoromethyl (-CF3) group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity, making it a highly sought-after functional group in drug design. This technical guide provides a historical overview of the discovery and development of trifluoromethyl-pyrazoles, detailing key synthetic milestones, early biological findings, and the evolution of experimental protocols.
Early Synthetic Endeavors: The Dawn of a New Chemical Entity
The story of trifluoromethyl-pyrazoles begins not with a single, dramatic discovery, but rather as an extension of the well-established chemistry of pyrazoles, a class of heterocyclic compounds first described by Ludwig Knorr in 1883. The classical approach to pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with hydrazine, laid the groundwork for future innovations.
The mid-20th century saw a surge in the exploration of organofluorine chemistry, driven by the unique properties that fluorine atoms could bestow upon organic molecules. It was in this context that the first trifluoromethyl-pyrazoles were likely synthesized, although a definitive seminal publication remains elusive in readily available literature. The logical and documented approach from this era involved the use of trifluoromethylated 1,3-dicarbonyl compounds as precursors. One of the earliest and most straightforward methods to generate these vital building blocks was the Claisen condensation of ethyl trifluoroacetate with a suitable ketone.
The general reaction scheme, a cornerstone of early trifluoromethyl-pyrazole synthesis, can be depicted as follows:
This method, while foundational, often resulted in a mixture of regioisomers when an unsymmetrical β-diketone was used, a challenge that continues to be addressed with modern synthetic strategies.
The Rise to Prominence: Biological Activity and Therapeutic Applications
The initial interest in trifluoromethyl-pyrazoles was largely academic. However, as the understanding of the pharmacological effects of the trifluoromethyl group grew, so did the exploration of these compounds in biological systems. Early research likely focused on screening for a wide range of activities, a common practice in the mid to late 20th century.
A significant turning point for the trifluoromethyl-pyrazole scaffold came with the discovery of its potent anti-inflammatory properties. This culminated in the development of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, which gained widespread use as a nonsteroidal anti-inflammatory drug (NSAID). The trifluoromethyl group at the 3-position of the pyrazole ring was found to be crucial for both the potency and selectivity of COX-2 inhibition. This discovery solidified the importance of the trifluoromethyl-pyrazole core in medicinal chemistry and spurred further research into its potential applications.
Beyond anti-inflammatory agents, trifluoromethyl-pyrazoles have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity : Numerous studies have reported the efficacy of trifluoromethyl-pyrazole derivatives against various bacterial and fungal strains.
-
Agrochemicals : The stability and biological activity of these compounds have led to their development as pesticides and herbicides.
-
Anticancer Activity : More recent research has explored the potential of trifluoromethyl-pyrazoles as anticancer agents, with some derivatives showing promising results.
Evolution of Synthetic Methodologies
While the classical condensation method remains relevant, the demand for more efficient, selective, and diverse synthetic routes has driven the development of new methodologies. Modern approaches to the synthesis of trifluoromethyl-pyrazoles include:
-
[3+2] Cycloaddition Reactions : These reactions, involving a three-atom and a two-atom component to form a five-membered ring, have become a powerful tool for pyrazole synthesis. The use of trifluoromethylated building blocks in these reactions allows for precise control over the substitution pattern of the resulting pyrazole.
-
Copper-Catalyzed Synthesis : The use of copper catalysts has enabled the chemoselective synthesis of specific trifluoromethyl-pyrazole isomers.
-
Flow Chemistry : The application of flow chemistry has allowed for the safe and scalable synthesis of functionalized trifluoromethyl-pyrazoles through processes like lithiation.
The following diagram illustrates a modern [3+2] cycloaddition approach:
Quantitative Data Summary
The following table summarizes key data for representative trifluoromethyl-pyrazole derivatives, highlighting the impact of substitution on their biological activity.
| Compound | Structure | Target/Activity | IC50/MIC | Reference |
| Celecoxib | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | COX-2 Inhibitor | 40 nM | |
| Compound 11 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) | |
| Compound 28 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) | |
| Compound 29 | 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Antibacterial (MRSA) | 1 µg/mL (MBEC) |
Key Experimental Protocols
General Procedure for the Synthesis of 3-Trifluoromethyl-Pyrazoles via Condensation
This protocol is a generalized representation of the classical method for synthesizing trifluoromethyl-pyrazoles.
Materials:
-
Trifluoromethyl-β-diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve the trifluoromethyl-β-diketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired trifluoromethyl-pyrazole.
Representative Modern Synthesis: Copper-Catalyzed Cycloaddition
The following is a conceptual representation of a modern copper-catalyzed synthesis.
Materials:
-
2-Bromo-3,3,3-trifluoropropene (1.0 eq)
-
N-arylsydnone (1.1 eq)
-
Copper(I) catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (e.g., a diamine, 10-20 mol%)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the copper catalyst and ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent, followed by the N-arylsydnone and 2-bromo-3,3,3-trifluoropropene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 4-trifluoromethyl-pyrazole.
Signaling Pathways and Logical Relationships
The biological activity of trifluoromethyl-pyrazoles is often attributed to their ability to inhibit specific enzymes. In the case of Celecoxib, the key signaling pathway affected is the arachidonic acid cascade, where it selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate inflammation and pain.
Conclusion
From its origins in classical pyrazole chemistry to its current status as a privileged scaffold in drug discovery, the trifluoromethyl-pyrazole has had a profound impact on medicinal and agricultural chemistry. The unique properties conferred by the trifluoromethyl group have led to the development of highly effective therapeutic agents and agrochemicals. The continued evolution of synthetic methodologies promises to unlock even greater potential for this versatile chemical entity, paving the way for the discovery of new and improved drugs and crop protection agents in the future.
In-Depth Technical Guide on the Theoretical Conformational Analysis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the conformational landscape of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a molecule of significant interest in medicinal and materials chemistry. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring introduces rotational flexibility, leading to the existence of distinct conformers that can influence the molecule's physicochemical properties, biological activity, and crystal packing.
Core Concepts: Conformational Isomerism
Conformational isomers, or conformers, are stereoisomers of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational diversity arises from the rotation of the methyl and trifluoromethyl groups relative to the pyrazole ring. Identifying the most stable conformers and understanding the energy barriers between them is crucial for predicting the molecule's behavior in different environments.
Theoretical Calculations of Conformers
Recent research has employed computational methods to explore the conformational space of this compound. A key finding from these studies is the identification of two distinct conformers through a Potential Energy Surface (PES) scan. One of these conformers, designated as Conformer I, has been identified as the lowest energy, and therefore most stable, form of the molecule.
Computational Methodology
While the specific details from the primary research article are pending full access, a typical high-level computational protocol for such an analysis would involve the following steps:
-
Initial Structure Generation: The starting geometry of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often achieved by rotating the key dihedral angles associated with the methyl and trifluoromethyl groups.
-
Geometry Optimization and Frequency Calculations: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A popular and reliable functional for such calculations is B3LYP, often paired with a Pople-style basis set such as 6-311++G(d,p) to accurately account for electron correlation and dispersion forces. Frequency calculations are subsequently performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Data Presentation
The quantitative data from such theoretical calculations are typically summarized to compare the properties of the identified conformers. The following tables represent the expected structure for presenting these findings. Please note that the values presented here are placeholders and would be populated with the specific data from the primary research article upon its full accessibility.
Table 1: Relative Energies and Thermodynamic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298.15 K |
| Conformer I | 0.00 | 0.00 | >99 |
| Conformer II | > 2.00 | > 2.00 | < 1 |
Table 2: Key Dihedral Angles of this compound Conformers
| Conformer | Dihedral Angle 1 (N1-C5-C(CH3)-H) (°) | Dihedral Angle 2 (N2-C3-C(CF3)-F) (°) |
| Conformer I | [Value] | [Value] |
| Conformer II | [Value] | [Value] |
Experimental Protocols for Conformational Analysis
Experimental techniques are essential for validating the results of theoretical calculations and providing a complete picture of the conformational preferences of a molecule in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments are performed. The observation of through-space correlations (NOEs or ROEs) between the protons of the methyl group and the fluorine atoms of the trifluoromethyl group, or with the pyrazole ring proton, can provide direct evidence for the proximity of these groups in the dominant conformer. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative internuclear distances.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers to rotation.
-
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.
-
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The final refined structure provides precise bond lengths, bond angles, and dihedral angles, revealing the exact conformation of the molecule in the crystal lattice.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.
Caption: Workflow for Theoretical Conformational Analysis.
This guide provides a framework for understanding the conformational analysis of this compound. The combination of theoretical calculations and experimental validation is crucial for a complete understanding of this molecule's structural preferences, which is fundamental for its application in drug design and materials science. Further updates to the quantitative data will be provided upon accessing the full details of the primary research.
In-Depth Technical Guide: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 942060-04-0)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information
5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The presence of a trifluoromethyl group significantly influences its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and agrochemical research.
Chemical Identity
| Property | Value |
| CAS Number | 942060-04-0 |
| IUPAC Name | This compound |
| Synonyms | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole |
| Molecular Formula | C5H5F3N2 |
| Molecular Weight | 150.10 g/mol |
| Canonical SMILES | CC1=NN=C(C1)C(F)(F)F |
| InChI Key | InChIKey=ZJOSWSHVGNNSQN-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Melting Point | 89-90°C[1] |
| Boiling Point | Not explicitly available |
| Appearance | White to off-white crystalline solid |
| Purity | Typically available at ≥98% purity[2] |
Synthesis
A practical and high-yielding synthetic method for 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer has been developed. The process starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[3] This key intermediate can then be functionalized at various positions. For instance, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor allows for the introduction of functional groups like aldehyde, acid, and boron pinacolate.[3] Bromination can also be achieved using N-bromosuccinimide (NBS) under mild conditions.[3]
Safety and Hazard Information
GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
Source: PubChem CID 139077
Hazard Statements
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Source: PubChem CID 139077
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Potential Biological Activity and Experimental Protocols
Recent studies suggest that this compound possesses potential anticancer and anti-inflammatory properties.
Anticancer Activity: Targeting MAP3K14 (NIK)
Computational studies have indicated that this compound has the potential to act as an anticancer agent by targeting Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-kappa-B-inducing kinase (NIK). The compound exhibited favorable binding energies in molecular docking simulations.
Caption: Non-canonical NF-κB signaling pathway and the potential inhibitory action of this compound on NIK (MAP3K14).
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound against NIK.
-
Materials:
-
Recombinant human NIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a peptide substrate for NIK)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of NIK enzyme solution to each well.
-
Add 2 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for NIK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Anti-inflammatory Activity
Derivatives of pyrazole have demonstrated significant anti-inflammatory activity. A common in vivo assay to evaluate this is the carrageenan-induced rat paw edema model.
-
Animals:
-
Male Wistar rats (180-220 g)
-
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
-
Procedure:
-
Divide the rats into groups: vehicle control, positive control, and different dose groups of the test compound.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Experimental and Drug Discovery Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow from initial discovery to preclinical studies.
Caption: A generalized workflow for the discovery and preclinical development of a new chemical entity.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant. The biological activity of these compounds is critically dependent on the substitution pattern around the pyrazole ring. Consequently, the development of synthetic methods that allow for the precise and predictable placement of substituents—a concept known as regioselectivity—is of paramount importance.
These application notes provide a detailed overview of key methodologies for the regioselective synthesis of substituted pyrazoles. We will delve into the mechanisms that govern regioselectivity, present detailed experimental protocols for seminal reactions, and provide quantitative data to enable researchers to select the most appropriate method for their specific synthetic targets.
Knorr Pyrazole Synthesis
The Knorr synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While powerful, the use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric mixtures.
Mechanism and Regioselectivity
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by the initial nucleophilic attack of the substituted nitrogen of the hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[2] This selectivity can be influenced by:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.
-
Reaction Conditions: pH and solvent can significantly influence the regiochemical outcome. For instance, acidic conditions can protonate a specific carbonyl group, enhancing its electrophilicity.[3]
Experimental Protocol: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole
This protocol describes the synthesis of a 1,5-disubstituted pyrazole from an unsymmetrical β-ketoester and phenylhydrazine.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,5-disubstituted pyrazole.
Quantitative Data Summary: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Yield (%) | Regioisomeric Ratio | Reference |
| Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1,5-Diphenyl-3-methylpyrazole | 85 | >95:5 | [4] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | None | Ethanol | Reflux | 1,3-Dimethyl-5-phenylpyrazole | 78 | 60:40 | [5] |
| Trifluoroacetylacetone | Phenylhydrazine | HCl | Ethanol | Reflux | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 92 | >98:2 | [2] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-Sulfonamidophenylhydrazine | Acetic Acid | Ethanol | 80 | Celecoxib | 90 | >99:1 | [6] |
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Paal-Knorr Pyrazole Synthesis
A variation of the Knorr synthesis, the Paal-Knorr pyrazole synthesis, typically starts from a 1,4-dicarbonyl compound and a hydrazine. However, the term is sometimes used interchangeably with the Knorr synthesis when a 1,3-dicarbonyl is used. For clarity, this section will focus on the synthesis of pyrazoles from precursors that can be considered synthetic equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones.
Mechanism and Regioselectivity
The reaction of an α,β-unsaturated ketone with a hydrazine derivative proceeds via a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration/oxidation to form the pyrazole. The regioselectivity is determined by which nitrogen atom of the substituted hydrazine acts as the initial nucleophile in the Michael addition and which participates in the subsequent cyclization.
Experimental Protocol: Paal-Knorr Type Synthesis from a Chalcone
This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and phenylhydrazine.
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Phenylhydrazine hydrochloride
-
Ethanol
-
Sodium Acetate
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.
-
Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure 1,3,5-triphenylpyrazole.
Quantitative Data Summary: Paal-Knorr Type Pyrazole Synthesis
| α,β-Unsaturated Ketone | Hydrazine | Catalyst/Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one | Phenylhydrazine HCl | Sodium Acetate | Ethanol | Reflux | 1,3,5-Triphenylpyrazole | 88 | [5] |
| 4-Methoxy-chalcone | Hydrazine hydrate | Acetic Acid | Ethanol | Reflux | 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole | 92 | [5] |
| 4-Nitro-chalcone | Thiosemicarbazide | NaOH | Ethanol | Reflux | 1-Carbothioamido-3-(4-nitrophenyl)-5-phenyl-2-pyrazoline | 75 | [5] |
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are a powerful and highly regioselective method for the synthesis of pyrazoles. This approach involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazo compound) with a dipolarophile (such as an alkyne or an alkene).
Mechanism and Regioselectivity
The regioselectivity of [3+2] cycloadditions is primarily governed by the electronic properties of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. The reaction generally proceeds in a concerted manner, and the substitution pattern of the resulting pyrazole is highly predictable. For example, the reaction of a nitrile imine with a terminal alkyne typically yields a 1,3,5-trisubstituted pyrazole with high regioselectivity.[7]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Nitrile Imine Cycloaddition
This protocol describes the in-situ generation of a nitrile imine from a hydrazonoyl chloride and its subsequent cycloaddition with a terminal alkyne.
Materials:
-
N-phenylbenzohydrazonoyl chloride
-
Phenylacetylene
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a solution of N-phenylbenzohydrazonoyl chloride (1.0 eq) and phenylacetylene (1.2 eq) in toluene, add triethylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to give the 1,3,5-triphenylpyrazole.
Quantitative Data Summary: [3+2] Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-phenylbenzohydrazonoyl chloride | Phenylacetylene | Triethylamine | Toluene | RT | 1,3,5-Triphenylpyrazole | 91 | [7] |
| Ethyl diazoacetate | Phenylacetylene | Cu(I) | Toluene | 80 | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 85 | [8] |
| Tosylhydrazone | Phenylacetylene | Cs2CO3 | DMF | 100 | 3-Phenyl-1-tosyl-1H-pyrazole | 78 | [9] |
Reaction Mechanism: [3+2] Cycloaddition
Caption: General mechanism of a [3+2] cycloaddition for pyrazole synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. These reactions often proceed with high regioselectivity.[10]
Mechanism and Regioselectivity
The mechanism of MCRs for pyrazole synthesis can be complex and varied. A common strategy involves the in-situ formation of a key intermediate, such as an α,β-unsaturated hydrazone, which then undergoes an intramolecular cyclization. The regioselectivity is often controlled by the specific reaction pathway and the nature of the starting materials and catalysts.
Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole
This protocol describes a one-pot, three-component synthesis of a polysubstituted pyrazole from an aldehyde, a 1,3-dicarbonyl compound, and hydrazine.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure polysubstituted pyrazole.
Quantitative Data Summary: Multicomponent Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Piperidine | Ethanol | RT | 92 | [10] |
| 4-Chlorobenzaldehyde | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 85 | [11] |
| Malononitrile | Benzaldehyde | Phenylhydrazine | L-proline | Water | 60 | 95 | [11] |
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of pyrazoles, offering mild reaction conditions and high functional group tolerance. Copper, rhodium, and palladium are commonly employed metals.[12][13]
Mechanism and Regioselectivity
Metal-catalyzed pyrazole syntheses can proceed through various mechanisms, including:
-
Catalysis of Knorr-type reactions: Lewis acidic metal catalysts can activate the carbonyl groups of the 1,3-dicarbonyl compound, enhancing reactivity and influencing regioselectivity.[12]
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions can be used to functionalize the pyrazole ring at specific positions.
-
Cycloaddition reactions: Rhodium and other metals can catalyze [3+2] cycloaddition reactions.[13]
The regioselectivity is often dictated by the nature of the metal catalyst, the ligands, and the reaction conditions.
Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted Pyrazole
This protocol describes a copper-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[12]
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetonitrile
Procedure:
-
In a flask, dissolve the 1,3-diketone (1.0 eq) and the hydrazine derivative (1.1 eq) in acetonitrile.
-
Add Cu(NO₃)₂·3H₂O (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyrazole.
Quantitative Data Summary: Metal-Catalyzed Pyrazole Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dibenzoylmethane | Phenylhydrazine | Cu(NO₃)₂·3H₂O | Acetonitrile | RT | 95 | [12] |
| Phenylacetylene | Phenylhydrazine | [CpRhCl₂]₂ | Acetonitrile | 60 | 88 | [13] |
| 1-Hexyne | Phenylhydrazine | [CpRhCl₂]₂ | Acetonitrile | 60 | 75 | [13] |
Application in Drug Development: The Case of Celecoxib
The Knorr pyrazole synthesis is a key step in the industrial production of Celecoxib (Celebrex®), a selective COX-2 inhibitor. The synthesis involves the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[6]
Signaling Pathway of Celecoxib
Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib.
Conclusion
The regioselective synthesis of substituted pyrazoles is a vibrant and evolving field of organic chemistry. The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical Knorr and Paal-Knorr syntheses remain valuable tools, especially when regioselectivity can be controlled. Modern methods, such as [3+2] cycloadditions, multicomponent reactions, and metal-catalyzed transformations, offer powerful and often highly regioselective alternatives for the construction of this important heterocyclic scaffold. These application notes provide a foundation for researchers to navigate the diverse landscape of pyrazole synthesis and to develop robust and efficient routes to novel, biologically active molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 13. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
The Versatile Scaffold: 5-Methyl-3-(trifluoromethyl)-1H-pyrazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of bioactive molecules. Its unique electronic and steric properties, conferred by the trifluoromethyl and methyl groups, contribute to enhanced metabolic stability, binding affinity, and cell permeability of the resulting compounds. This application note provides detailed protocols for the synthesis of the pyrazole scaffold and its elaboration into potent therapeutic agents, alongside quantitative bioactivity data and visualization of relevant biological pathways.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound scaffold is a foundational step for accessing a variety of bioactive compounds. A common and effective method involves the condensation of a β-diketone with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Application in the Synthesis of Anti-inflammatory Agents: The Case of Celecoxib
One of the most prominent applications of a trifluoromethyl-substituted pyrazole is in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The synthesis involves the reaction of a substituted 1,3-diketone with a phenylhydrazine derivative.
Experimental Protocol: Synthesis of Celecoxib
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
Procedure:
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
In a three-necked flask equipped with a stirrer and a condenser, dissolve 4-methylacetophenone and ethyl trifluoroacetate in toluene.
-
Add sodium methoxide portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-diketone, which can be used in the next step without further purification.
Step 2: Cyclization to form Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain crude Celecoxib.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.
Bioactivity Data
The this compound scaffold is a component of numerous molecules with a wide range of biological activities. The following tables summarize quantitative data for some of these compounds.
| Compound Name | Target | Bioactivity (IC50) | Disease Area | Reference |
| Celecoxib | COX-2 | 40 nM | Anti-inflammatory | [1] |
| Celecoxib Analog | COX-1 | >100 µM | Anti-inflammatory | [2] |
| Pyrazole Derivative 1 | MCF-7 (Breast Cancer) | 3.90 µM | Anticancer | [3] |
| Pyrazole Derivative 2 | PC-3 (Prostate Cancer) | 21.9 µM | Anticancer | [3] |
| Pyrazole Derivative 3 | K562 (Leukemia) | 0.021 µM | Anticancer | [4] |
| Pyrazole Derivative 4 | A549 (Lung Cancer) | 0.69 µM | Anticancer | [4] |
| Thiazolo[4,5-d]pyrimidine Derivative | C32 (Melanoma) | 24.4 µM | Anticancer | [5] |
Table 1: In vitro bioactivity of various bioactive molecules containing the trifluoromethyl-pyrazole scaffold.
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of these bioactive molecules is crucial for drug development. Below are visualizations of the Celecoxib synthesis workflow and its inhibitory effect on the prostaglandin biosynthesis pathway.
Caption: Synthetic workflow for Celecoxib.
Caption: Inhibition of the Prostaglandin Pathway by Celecoxib.
Application in the Synthesis of Anticancer Agents
Derivatives of this compound have also shown significant promise as anticancer agents. These compounds often function by inhibiting key enzymes in cancer cell signaling pathways, such as protein kinases.
Experimental Protocol: Synthesis of a Pyrazole-based Kinase Inhibitor (General Procedure)
Materials:
-
This compound
-
Appropriate aryl halide or boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the aryl halide or boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole-based kinase inhibitor.
Conclusion
The this compound scaffold is a cornerstone in the development of modern therapeutics. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting a wide range of diseases, from inflammatory conditions to cancer. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation and N-arylation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone in medicinal chemistry and drug development, with the 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold being of particular interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The functionalization of the pyrazole nitrogen atoms (N-alkylation and N-arylation) is a critical step in the synthesis of diverse compound libraries for biological screening. This document provides detailed protocols for the N-alkylation and N-arylation of this compound, focusing on regioselectivity and furnishing researchers with practical methodologies for the synthesis of key intermediates.
N-Alkylation of this compound
The N-alkylation of unsymmetrically substituted pyrazoles such as this compound can lead to a mixture of two regioisomers: 1-alkyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole (N1-alkylation) and 1-alkyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole (N2-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, and the steric and electronic properties of the substituents on the pyrazole ring. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) favors alkylation at the less sterically hindered N1 position. In contrast, weaker bases like potassium carbonate (K₂CO₃) can lead to mixtures of isomers.
Data Presentation: N-Alkylation Examples
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Ethyl iodoacetate | NaH | DME/MeCN | Reflux | - | 1-CH₂CO₂Et | - | [1][2] |
| Methyl iodide | NaH | THF | RT | - | 1-Me | >95:5 (N1:N2) | [3] |
| Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | Mixture (N1/N2) | - | [1] |
| Various alkyl halides | K₂CO₃ | DMSO | RT-Heat | - | 1-Alkyl | Good | [3] |
Experimental Protocol: Regioselective N1-Alkylation using Sodium Hydride
This protocol is designed for the regioselective N1-alkylation of this compound using a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply
-
Syringe and needles
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the pyrazole in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated pyrazole.
Visualization of N-Alkylation Workflow
Caption: Workflow for the N1-alkylation of this compound.
N-Arylation of this compound
The N-arylation of pyrazoles is commonly achieved through transition metal-catalyzed cross-coupling reactions, primarily the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can also influence the regioselectivity.
Data Presentation: N-Arylation Examples
Ullmann-Type (Copper-Catalyzed) N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | CuI / trans-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | Good | [4][5] |
| Aryl Bromide | CuI / trans-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | Good | [4][5] |
| Iodobenzene | CuO nanoparticles | Cs₂CO₃ | DMF | Reflux | 3 | 96 (for 1H-pyrazole) | [6] |
Buchwald-Hartwig (Palladium-Catalyzed) N-Arylation
| Aryl Source | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Triflate | Pd(OAc)₂ / tBuBrettPhos | K₂CO₃ | Toluene | 100 | - | High | [7] |
Experimental Protocol: Ullmann-Type N-Arylation
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
trans-1,2-Cyclohexanediamine
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or DMF
-
Ethyl acetate
-
Celite or silica gel
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Argon or nitrogen supply
Procedure:
-
To a Schlenk tube or sealed vial, add CuI (5-10 mol%), the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add anhydrous dioxane (or DMF) followed by trans-1,2-cyclohexanediamine (10-20 mol%).
-
Seal the vessel and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite or silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated pyrazole.
Visualization of N-Arylation Workflow
Caption: Workflow for the Ullmann-type N-arylation of this compound.
References
Application Notes and Protocols: 5-methyl-3-(trifluoromethyl)-1H-pyrazole as a Precursor for Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic building block crucial in the synthesis of a wide range of agrochemicals. Its unique structural features, including the trifluoromethyl group which enhances metabolic stability and biological activity, and the reactive sites on the pyrazole ring, make it an ideal precursor for developing novel fungicides, herbicides, and insecticides.[1] These compounds often exhibit high efficacy and target-specificity. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals using this precursor.
Synthesis of Pyrazole-Based Fungicides
A prominent class of fungicides derived from pyrazole precursors are the succinate dehydrogenase inhibitors (SDHIs). These fungicides are highly effective as they disrupt the fungal mitochondrial respiratory chain.
Application Note:
The synthesis of pyrazole-carboxamide fungicides involves the formation of an amide bond between a pyrazole carboxylic acid derivative and a suitable amine. The this compound core is a key component in many commercial SDHI fungicides.
Experimental Protocol: Synthesis of a Pyrazole-Carboxamide Fungicide Precursor
This protocol outlines the synthesis of a key intermediate, a pyrazole carboxylic acid, which can be further functionalized to produce a variety of pyrazole-amide fungicides.
Materials and Reagents:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
-
Carbon dioxide (CO2, dry ice)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice (an excess) to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound-4-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Product | Yield | Purity |
| This compound-4-carboxylic acid | 75-85% | >95% |
Diagram: Synthesis of Pyrazole Carboxylic Acid Intermediate
Caption: Synthetic pathway to a key fungicide intermediate.
Synthesis of Pyrazole-Based Herbicides
This compound derivatives have been successfully developed as potent herbicides. These compounds can act as inhibitors of vital plant enzymes.
Application Note:
The synthesis of pyrazole-based herbicides often involves N-alkylation or N-arylation of the pyrazole ring, followed by further functionalization. The choice of substituents on the pyrazole core is critical for achieving the desired herbicidal activity and selectivity.
Experimental Protocol: N-Alkylation for a Herbicide Precursor
This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of many pyrazole-based herbicides.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., 2,2,2-trifluoroethyl iodide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Product | Yield |
| 1-(2,2,2-trifluoroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 80-90% |
Diagram: N-Alkylation of the Pyrazole Ring
Caption: General workflow for N-alkylation of the pyrazole.
Synthesis of Pyrazole-Based Insecticides
Pyrazole-based insecticides, such as those in the diamide class, are effective against a broad spectrum of pests. These compounds often target the ryanodine receptors in insects.
Application Note:
The synthesis of pyrazole-amide insecticides typically involves the coupling of a substituted pyrazole carboxylic acid with an appropriate anthranilic acid derivative. The this compound scaffold is integral to the efficacy of these insecticides.
Experimental Protocol: Amide Coupling for Insecticide Synthesis
This protocol details the amide coupling reaction to form a pyrazole-amide insecticide precursor.
Materials and Reagents:
-
This compound-4-carboxylic acid (from Protocol 1)
-
Substituted anthranilic acid derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
Procedure:
-
To a solution of this compound-4-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted anthranilic acid derivative (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product | Yield |
| Pyrazole-Amide Insecticide Precursor | 60-80% |
Diagram: Amide Coupling for Insecticide Synthesis
Caption: Workflow for pyrazole-amide insecticide synthesis.
References
Application of 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole in Medicinal Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the parent molecule, making it a privileged structural motif in drug design. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anticancer and anti-inflammatory properties. Detailed protocols for synthesis and biological evaluation are also provided to facilitate further research and development.
Anticancer Applications
Derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The pyrazole core can be functionalized at different positions to optimize potency and selectivity.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of a representative this compound analog, 3-(Trifluoromethyl)-5-methyl-1H-pyrazole , against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | CFPAC-1 (Pancreatic) | > 100 | [1][2] |
| PANC-1 (Pancreatic) | > 100 | [1][2] | |
| MDA-MB-231 (Breast) | > 100 | [1][2] | |
| MCF-7 (Breast) | 81.48 ± 0.89 | [1][2] | |
| CaSki (Cervical) | > 100 | [1][2] | |
| HeLa (Cervical) | > 100 | [1][2] | |
| Cisplatin (Control) | CFPAC-1 (Pancreatic) | 10.3 ± 1.5 | [1][2] |
| PANC-1 (Pancreatic) | 12.5 ± 2.1 | [1][2] | |
| MDA-MB-231 (Breast) | 15.2 ± 1.8 | [1][2] | |
| MCF-7 (Breast) | 18.9 ± 2.5 | [1][2] | |
| CaSki (Cervical) | 9.8 ± 1.2 | [1][2] | |
| HeLa (Cervical) | 11.4 ± 1.7 | [1][2] |
Note: The provided data is for 3-(trifluoromethyl)-5-methyl-1H-pyrazole, a close structural isomer of the topic compound. Further studies on this compound are encouraged.
A study investigating the pharmacokinetic and molecular-level insights of this compound for anticancer action predicted strong drug-development potential with high blood-brain barrier penetration, low metabolic liability, and good oral bioavailability. The compound showed significant binding energies of -8.47 and -8.01 kcal/mol against the MAP3K14 (NIK) target protein, suggesting a potential mechanism for its anticancer activity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Applications
The this compound scaffold is a key component of several potent and selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features this core structure.[4] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data for COX Inhibition
The following table presents the in vitro COX inhibitory activity of celecoxib and other pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [5] |
| SC-558 | 10 | 0.0053 | >1900 | [5] |
| Trifluoromethyl-pyrazole-carboxamide 3b | 0.46 | 3.82 | 0.12 | [6] |
| Trifluoromethyl-pyrazole-carboxamide 3g | 4.45 | 2.65 | 1.68 | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the COX inhibitory activity of test compounds using a fluorometric assay kit.[5][7]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compound
-
Known COX-1 inhibitor (e.g., SC-560)
-
Known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction Setup: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include DMSO-only wells for total enzyme activity and wells with known inhibitors as positive controls. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes, with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: a. Calculate the rate of the reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: COX inhibition pathway by pyrazole derivatives.
Synthesis Protocols
A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[8]
General Protocol for the Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Methylhydrazine
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.
-
Addition of Methylhydrazine: Add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. b. To the residue, add water and extract with ethyl acetate (3 x 50 mL). c. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). The separation of regioisomers can be challenging and may require careful optimization of chromatographic conditions.
Caption: General workflow for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry with demonstrated potential as both anticancer and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their pharmacological profiles. The protocols and data presented herein provide a valuable resource for researchers interested in exploring the therapeutic potential of this important heterocyclic motif. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to advance their development as novel therapeutic agents.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis and Evaluation of Novel Kinase Inhibitors Featuring a 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4] This is attributed to its synthetic accessibility, metabolic stability, and its ability to mimic the adenine region of ATP, thus effectively competing for the kinase ATP-binding site.[1] This document outlines the synthesis of novel kinase inhibitors built upon a 5-methyl-3-(trifluoromethyl)-1H-pyrazole core and provides detailed protocols for their evaluation as potential therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group provides a point for synthetic elaboration.[4][5]
Synthesis of the Core Scaffold and Analogs
The synthetic route to this compound-based kinase inhibitors typically begins with the construction of the pyrazole ring, followed by functionalization to introduce moieties that can interact with specific regions of the kinase active site. A common and efficient method for the synthesis of the core scaffold, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[6][7]
General Synthetic Workflow
Caption: Synthetic workflow for this compound kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol describes the initial cyclization to form the core pyrazole scaffold.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methylhydrazine (aqueous solution, e.g., 40% w/w)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, add methylhydrazine dropwise at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[8]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[8]
-
Add the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.[8]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of the synthesized inhibitors on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS)
-
96-well plates
-
Pyrazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: Western Blotting for Target Engagement
This protocol is used to determine if the inhibitor affects the phosphorylation status of the target kinase or its downstream substrates within the cell, confirming target engagement.
Materials:
-
Cancer cell line(s)
-
Pyrazole test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
Imaging system
Procedure:
-
Seed cells and treat them with the pyrazole inhibitor at various concentrations and for different time points.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various pyrazole-based compounds against different kinases as reported in the literature.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Cellular Assay | Cellular IC50 (µM) | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | K562 | Proliferation | 0.76 | [9][10] |
| Compound 11b | JAK1, JAK2, JAK3 | - | HEL | Proliferation | 0.35 | [9][10] |
| Compound 11b | JAK1, JAK2, JAK3 | - | K562 | Proliferation | 0.37 | [9][10] |
| Compound C5 | EGFR | 70 | MCF-7 | - | 0.08 | [8] |
| Compound 5c | EGFR/HER-2 | 260/510 | - | - | - | [8] |
| Compound 1b | Haspin | 57 | - | - | - | [11] |
| Compound 1c | Haspin | 66 | - | - | - | [11] |
| Compound 2c | Haspin | 62 | - | - | - | [11] |
| Compound 6 | CDK2 | 460 | - | - | - | [12] |
| Compound 11 | CDK2 | 450 | - | - | - | [12] |
Signaling Pathway and Experimental Workflow Visualization
JAK/STAT Signaling Pathway Inhibition
Many pyrazole-based inhibitors target the Janus kinase (JAK) family, which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel kinase inhibitor follows a systematic workflow, starting from broad screening to more detailed mechanistic studies.
Caption: General workflow for evaluating a novel kinase inhibitor.[9]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility allows for the creation of diverse chemical libraries, and the provided protocols offer a robust framework for their biological evaluation. Through a systematic approach of synthesis, in vitro screening, and cell-based assays, potent and selective kinase inhibitors can be identified for further preclinical and clinical development.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-methyl-3-(trifluoromethyl)-1H-pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1][2] Libraries of compounds containing this moiety are of significant interest for drug discovery programs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify initial "hit" compounds that modulate the activity of a specific biological target.[1][4]
These application notes provide detailed protocols for biochemical and cell-based high-throughput screening assays tailored for the interrogation of this compound libraries. The described assays are industry-standard methods that can be readily adapted to specific biological targets of interest.
Data Presentation: Representative Screening Data
The following tables summarize hypothetical, yet representative, quantitative data from primary HTS campaigns involving a library of this compound derivatives. This data is presented to illustrate the typical output of such screens and to facilitate comparison of potential hit compounds.
Table 1: Biochemical Assay — Kinase Inhibition Data
| Compound ID | Target Kinase | % Inhibition at 10 µM | IC50 (µM) |
| PMP-001 | Kinase A | 95 | 0.8 |
| PMP-002 | Kinase A | 52 | 8.5 |
| PMP-003 | Kinase A | 12 | > 50 |
| PMP-004 | Kinase B | 88 | 1.2 |
| PMP-005 | Kinase B | 35 | 15.7 |
| PMP-006 | Kinase B | 5 | > 50 |
Table 2: Cell-Based Assay — Antiproliferative Activity
| Compound ID | Cell Line | % Growth Inhibition at 10 µM | EC50 (µM) |
| PMP-001 | Cancer Cell Line X | 85 | 2.1 |
| PMP-002 | Cancer Cell Line X | 45 | 11.3 |
| PMP-003 | Cancer Cell Line X | 8 | > 50 |
| PMP-004 | Cancer Cell Line Y | 92 | 1.8 |
| PMP-005 | Cancer Cell Line Y | 68 | 9.9 |
| PMP-006 | Cancer Cell Line Y | 15 | > 50 |
Experimental Protocols
I. Biochemical Assay: Kinase Inhibition Assay
Many pyrazole derivatives are known to be potent kinase inhibitors.[1][2] This protocol describes a generic, robust biochemical assay to identify inhibitors of a purified kinase enzyme.
A. Assay Principle
This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (and less inhibition).
B. Materials and Reagents
-
Kinase of interest (e.g., recombinant human MAP Kinase)
-
Kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound compound library (dissolved in DMSO)
-
384-well, white, opaque microplates
-
Plate reader capable of measuring luminescence
C. Experimental Procedure
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 20-50 nL of each compound from the this compound library stock plates to the 384-well assay plates. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate for 30-60 minutes at room temperature.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
D. Data Analysis
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation, including IC50 determination.
II. Cell-Based Assay: Antiproliferative Assay
This protocol is designed to identify compounds that inhibit the proliferation of cancer cells in culture, a common therapeutic goal for pyrazole-containing compounds.[5][6]
A. Assay Principle
Cell viability is assessed using a reagent that measures cellular ATP levels, which is an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell proliferation or an increase in cytotoxicity.
B. Materials and Reagents
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound library (dissolved in DMSO)
-
384-well, white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer plate reader
C. Experimental Procedure
-
Cell Seeding: Harvest and count the desired cancer cell line. Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.[7] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 40 nL of each library compound to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM).[7] Include DMSO-only wells as a negative control and a known cytotoxic compound (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[7]
D. Data Analysis
-
The luminescent signal is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO-treated control wells.
-
Compounds showing significant antiproliferative activity are selected as "hits" for dose-response studies to determine their EC50 values.
Visualizations
Caption: General workflow for high-throughput screening.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Determination of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The analytical methods described herein are crucial for quality control, process monitoring, and pharmacokinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and its isomers.[2] It offers high resolution and sensitivity, enabling both qualitative identification and quantitative analysis.
Application Note:
This method is suitable for the routine analysis of this compound in reaction mixtures and for purity assessment. The trifluoromethyl group enhances the volatility of the molecule. Careful optimization of the GC temperature program is essential to ensure good separation from potential impurities and isomers. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Protocol:
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with a suitable solvent like dichloromethane.
-
If quantitative analysis is required, add a known concentration of an appropriate internal standard.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio, adjust as needed) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
Data Analysis:
-
Qualitative: Identification is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum. Common fragments for pyrazole rings include the loss of N₂H₂ and HCN.[3]
-
Quantitative: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Application Note:
¹H and ¹³C NMR are used to confirm the molecular structure, with chemical shifts being characteristic of the pyrazole ring and its substituents.[4][5] ¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group.[1][6] Quantitative NMR (qNMR) can be employed for accurate concentration determination using a certified internal standard.
Experimental Protocol:
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | 376 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Program | Standard single pulse | Proton-decoupled | Standard single pulse |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
| Relaxation Delay | 1-5 s | 2-10 s | 1-5 s |
| Reference | TMS (0 ppm) | Solvent Signal | CCl₃F (0 ppm) |
Expected Chemical Shifts (Approximate):
-
¹H NMR: The methyl protons typically appear as a singlet around 2.3 ppm, while the pyrazole ring proton gives a singlet around 6.4 ppm. The N-H proton signal is broad and can vary in position.
-
¹³C NMR: The methyl carbon resonates around 10-15 ppm. The pyrazole ring carbons appear in the aromatic region (approx. 105-150 ppm), with the carbon attached to the CF₃ group showing a quartet due to C-F coupling. The CF₃ carbon signal is also a quartet.[5]
-
¹⁹F NMR: A singlet for the -CF₃ group is expected.
NMR Analysis Logic
Caption: Logical relationship of NMR techniques for structural analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound, particularly in solutions where it is the primary absorbing species.
Application Note:
This technique is rapid and simple, making it suitable for high-throughput screening or concentration determination in pure samples. The pyrazole ring system exhibits characteristic UV absorption maxima. The position of these maxima can be influenced by the solvent.[4]
Experimental Protocol:
Sample Preparation:
-
Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Prepare the unknown sample solution in the same solvent, ensuring the concentration falls within the range of the standards.
Instrumentation and Conditions:
| Parameter | Value |
| Spectrophotometer | Double beam UV-Vis spectrophotometer |
| Wavelength Range | 200-400 nm |
| Solvent | Ethanol or Acetonitrile |
| Blank | The solvent used for sample preparation |
Data Analysis:
-
Scan the UV spectrum of a standard solution to determine the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of all standard solutions and the unknown sample at the determined λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve. Studies have shown absorption bands around 250 nm and 300 nm for similar compounds.[7]
Quantitative Data Summary
The following table summarizes typical parameters for the quantitative analysis of this compound using the described techniques.
| Analytical Technique | Typical Concentration Range | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | 1 - 100 µg/mL | > 0.995 | ~0.1 µg/mL | ~0.5 µg/mL |
| qNMR | 0.1 - 10 mg/mL | > 0.999 | ~0.05 mg/mL | ~0.15 mg/mL |
| UV-Vis | 1 - 50 µg/mL | > 0.99 | ~0.2 µg/mL | ~0.7 µg/mL |
Note: These values are estimates and may vary depending on the specific instrumentation and experimental conditions.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 5-methyl-3-(trifluoromethyl)-1H-pyrazole in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, molecules containing a trifluoromethyl group have garnered significant interest for their potential as potent and selective inhibitors of key inflammatory mediators. This document provides a detailed overview of the application of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and its close analogs in the development of novel anti-inflammatory drugs. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the inflammatory cascade. These notes offer insights into the relevant signaling pathways, quantitative data on the anti-inflammatory activity of related compounds, and detailed experimental protocols for their evaluation.
While specific quantitative data for this compound is not extensively available in public literature, the data presented herein for structurally similar compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent.
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of this compound derivatives are primarily attributed to their selective inhibition of the COX-2 enzyme. In the inflammatory pathway, cellular stimuli such as cytokines and pathogens trigger the release of arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). These prostaglandins mediate physiological responses such as pain, fever, and swelling. By selectively blocking the active site of COX-2, these pyrazole compounds prevent the production of prostaglandins, thereby mitigating the inflammatory response.[1]
Signaling Pathway Diagram
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-inflammatory activity of various trifluoromethyl-pyrazole derivatives that are structurally related to this compound. This data is compiled from multiple studies and serves as a benchmark for the potential efficacy of the target compound.
| Compound ID | Structure/Description | Assay | Result | Reference |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | In vitro COX-1 IC50 | 15 µM | [2] |
| In vitro COX-2 IC50 | 0.04 µM | [2] | ||
| Carrageenan-induced Paw Edema (ED50) | 0.6 mg/kg | [2] | ||
| Compound 4a | 1-(4,6-dimethylpyrimidin-2-yl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | Carrageenan-induced Paw Edema (% inhibition at 3h) | 76% | [3] |
| Compound 4b | 1-(4,6-dimethylpyrimidin-2-yl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | Carrageenan-induced Paw Edema (% inhibition at 3h) | 71% | [3] |
| Compound 5f | Pyrazole-pyridazine hybrid with trimethoxy substitution | In vitro COX-1 IC50 | 14.34 µM | [4] |
| In vitro COX-2 IC50 | 1.50 µM | [4] | ||
| Compound 6f | Pyrazole-pyridazine hybrid with trimethoxy substitution | In vitro COX-1 IC50 | 9.55 µM | [4] |
| In vitro COX-2 IC50 | 1.15 µM | [4] | ||
| Compound 3g | N-(4-(2-methoxyphenyl)phenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | In vitro COX-1 IC50 | 4.45 µM | [5] |
| In vitro COX-2 IC50 | 2.65 µM | [5] | ||
| Compound 5u | Hybrid pyrazole analogue | In vitro COX-1 IC50 | 130.24 µM | [2] |
| In vitro COX-2 IC50 | 1.79 µM | [2] | ||
| Carrageenan-induced Paw Edema (% inhibition at 3h) | 80.63% | [2] | ||
| Compound 5s | Hybrid pyrazole analogue | In vitro COX-1 IC50 | 164.42 µM | [2] |
| In vitro COX-2 IC50 | 2.51 µM | [2] | ||
| Carrageenan-induced Paw Edema (% inhibition at 3h) | 78.09% | [2] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
1. Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
2. Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant human) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound to the wells. For control wells, add DMSO.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add the colorimetric substrate, TMPD.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of a test compound.[6]
1. Objective: To assess the ability of the test compound to reduce acute inflammation in a rodent model.
2. Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Parenteral administration equipment (syringes, needles)
-
Plethysmometer or digital calipers
3. Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals (n=6-8 per group) and administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating pyrazole-based anti-inflammatory agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The data from related compounds strongly suggest that derivatives of this scaffold are likely to exhibit potent and selective COX-2 inhibitory activity. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers and drug development professionals to synthesize, evaluate, and optimize these compounds into potential clinical candidates for the treatment of inflammatory disorders. Further investigation into the structure-activity relationship and pharmacokinetic properties of this specific pyrazole derivative is warranted.
References
- 1. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Incomplete reaction: The reaction may not have reached completion. - Poor quality of starting materials: Impurities in 1,1,1-trifluoro-2,4-pentanedione or hydrazine can lead to side reactions. - Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. - Incorrect stoichiometry: An improper ratio of reactants can limit the yield. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials. - Ensure purity of reagents: Use freshly distilled or high-purity 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.[1] - Optimize temperature: Gradually increase the reaction temperature, for example, by moving from room temperature to reflux. - Use a slight excess of hydrazine: Employing a small excess (1.0-1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion. |
| Formation of Regioisomers | - Nature of the dicarbonyl starting material: 1,1,1-trifluoro-2,4-pentanedione is an unsymmetrical dicarbonyl, which can lead to the formation of both this compound and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. - Solvent effects: The polarity and nature of the solvent can influence the regioselectivity of the cyclocondensation reaction.[2][3] | - Solvent selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve the regioselectivity in favor of the 3-trifluoromethyl derivative in similar syntheses.[2][3] |
| Difficult Product Isolation and Purification | - Presence of unreacted starting materials. - Formation of highly polar byproducts. - Similar polarities of regioisomers. | - Aqueous workup: Neutralize the reaction mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove inorganic salts and some polar impurities. - Column chromatography: Utilize silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to separate the desired product from impurities and regioisomers.[4] - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.[5] |
| Reaction Mixture Discoloration | - Decomposition of hydrazine: Hydrazine can decompose, especially at elevated temperatures, leading to colored impurities. - Side reactions: The formation of minor, colored byproducts can occur. | - Use fresh hydrazine: Ensure the hydrazine hydrate is of good quality and has been stored properly. - Maintain an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. - Purification: Most colored impurities can be removed during column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the cyclocondensation reaction between 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.[1] This reaction is a variation of the Knorr pyrazole synthesis.
Q2: How can I improve the regioselectivity to favor the formation of this compound over its isomer?
A2: The regioselectivity of the cyclocondensation is a known challenge. The choice of solvent can have a significant impact. While ethanol is commonly used, studies on similar unsymmetrical trifluoromethyl-β-diketones have shown that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the selectivity for the pyrazole with the trifluoromethyl group at the 3-position.[2][3]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for confirming the structure and isomeric purity.[1] Infrared (IR) spectroscopy and mass spectrometry are also valuable for structural confirmation.
Q4: My yield is consistently low. What are the most critical parameters to optimize?
A4: Several factors can contribute to low yields. The most critical parameters to investigate are:
-
Purity of Starting Materials: Ensure the 1,1,1-trifluoro-2,4-pentanedione and hydrazine are free of impurities.
-
Reaction Temperature: The reaction may require heating (reflux) to proceed to completion.
-
Reaction Time: Monitor the reaction to ensure it has run to completion.
-
Stoichiometry: A slight excess of hydrazine can improve yields.
Q5: Are there any safety precautions I should be aware of when running this synthesis?
A5: Yes. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[6] 1,1,1-trifluoro-2,4-pentanedione is a flammable liquid. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of trifluoromethyl-substituted pyrazoles from the literature. This data can be used as a reference for optimizing your own experiments.
Table 1: Synthesis of this compound
| Starting Materials | Hydrazine Source | Solvent | Temperature | Time | Yield | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Hydrazine hydrate | Ethanol | Ice bath cooling, then room temp. | 3h, then overnight | 77% | [1] |
Table 2: Influence of Solvent on Regioselectivity in a Related Synthesis
| 1,3-Diketone | Hydrazine | Solvent | Temperature | Time | Ratio of 3-CF₃:5-CF₃ Isomers | Total Yield | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | Reflux | 24h | 55:45 | 85% | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | Reflux | 24h | 85:15 | 82% | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | HFIP | Reflux | 24h | 97:3 | 90% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
Materials:
-
1,1,1-trifluoro-2,4-pentanedione (12.95 g, 0.084 mol)
-
Hydrazine hydrate (4.1 mL, 4.2 g, 0.084 mol)
-
Ethanol (110 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,1,1-trifluoro-2,4-pentanedione in ethanol.
-
With constant stirring, add hydrazine hydrate dropwise to the solution.
-
Continue stirring the reaction mixture for 3 hours while maintaining cooling with the ice bath.
-
After 3 hours, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel.
Yield: 77%
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for optimizing reaction yield.
References
Technical Support Center: Purification of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, side-products, and regioisomers. A significant isomeric impurity is often 3-methyl-5-(trifluoromethyl)-1H-pyrazole, the formation of which depends on the synthetic route.[1]
Q2: My crude product is a dark oil/discolored solid. How can I remove colored impurities?
A2: For solid products, recrystallization is often effective. You can try treating a hot solution of your crude product with a small amount of activated charcoal before filtering it hot and allowing it to crystallize. Be aware that charcoal can adsorb some of your product, potentially lowering the yield.
Q3: I am having trouble separating the 5-methyl-3-(trifluoromethyl) and 3-methyl-5-(trifluoromethyl) regioisomers. What is the best approach?
A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica gel.[2][3] Careful selection of the eluent system is crucial for achieving good separation.
Q4: Is there an alternative to column chromatography for purifying this compound?
A4: Yes, an alternative method involves the formation of acid addition salts. By treating the crude pyrazole with a suitable inorganic or organic acid, a salt can be formed, which may have different crystallization properties than the free base, allowing for selective crystallization and purification.[4]
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture, or alternatively, use a lower-boiling point solvent system.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Crystals are discolored or appear impure. | - Incomplete removal of impurities.- Rapid crystallization trapping impurities. | - Treat the hot solution with activated charcoal before filtration.- Allow the solution to cool slowly to promote the formation of purer crystals.- Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities (overlapping spots on TLC). | - Inappropriate solvent system (eluent).- Column is overloaded with crude material. | - Optimize the eluent system using TLC. A common starting point for pyrazoles is a mixture of hexanes and ethyl acetate.[5] - Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | - The compound is interacting too strongly with the silica gel.- The compound is not very soluble in the eluent. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- Consider using a different stationary phase, such as alumina. |
Data Presentation
Table 1: Representative Recrystallization Solvent Screening
The following table provides a guide for selecting a suitable solvent system for the recrystallization of this compound, which has a melting point of 88-90 °C.[6] The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Expected Crystal Quality | Notes |
| Ethanol | High | Moderate | Good to Fair | A good starting point for many pyrazole derivatives. |
| Isopropanol | Moderate | Low | Good | May provide a better yield than ethanol due to lower cold solubility. |
| Hexane/Ethyl Acetate | Varies with ratio | Low | Excellent | Allows for fine-tuning of polarity to achieve optimal solubility characteristics. |
| Toluene | High | Low | Good | A higher boiling point solvent that can be effective if others fail. |
| Water | Low | Very Low | Poor to Fair | Generally not suitable on its own due to the low polarity of the compound. |
Note: This table is a representative guide. The optimal solvent system should be determined experimentally for each batch of crude material.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, slowly add hot hexane until the solution becomes slightly cloudy (the point of saturation).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
common side products in the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and hydrazine hydrate.[1] This reaction, often referred to as a Knorr pyrazole synthesis, typically proceeds with high yield under mild conditions.[1][2]
Q2: What are the primary side products I should be aware of during the synthesis?
The main side product of concern is the regioisomeric impurity, 3-methyl-5-(trifluoromethyl)-1H-pyrazole.[1][3][4] This isomer arises from the non-selective reaction of hydrazine with the unsymmetrical 1,3-diketone starting material. Other potential issues include the formation of stable hydrazone intermediates due to incomplete cyclization, and colored impurities resulting from the decomposition of hydrazine.[1][5]
Q3: How can I distinguish between the desired product and its regioisomer?
Spectroscopic methods are essential for differentiating between this compound and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. 1H and 13C NMR spectroscopy will show distinct chemical shifts for the methyl and pyrazole ring protons and carbons. For unequivocal structural confirmation, two-dimensional NMR techniques like NOESY can be employed to establish through-space correlations between the methyl protons and the pyrazole ring protons.[1]
Q4: What is the general mechanism for the formation of this compound and its regioisomeric side product?
The reaction proceeds through the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of 1,1,1-trifluoro-2,4-pentanedione. This is followed by an intramolecular condensation and dehydration to form the pyrazole ring. The formation of regioisomers depends on which carbonyl group is initially attacked. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and is preferentially attacked by the more nucleophilic NH2 group of a substituted hydrazine, though with unsubstituted hydrazine, a mixture of isomers can be expected under certain conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after the expected reaction time.
-
The isolated yield of the final product is consistently below expectations.
Possible Causes and Solutions:
| Cause | Solution |
| Purity of Starting Materials | Ensure high-purity 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate are used. Impurities can lead to side reactions and lower the overall yield.[3][5] Hydrazine can degrade over time; using a fresh bottle is recommended. |
| Reaction Conditions | Optimize reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[3] While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of hydrazine hydrate can sometimes be used to ensure complete consumption of the diketone.[3] |
Issue 2: Formation of Regioisomeric Impurities
Symptoms:
-
NMR analysis of the crude or purified product shows signals corresponding to both this compound and 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
Difficulty in purifying the desired product from its isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Non-selective Reaction | The primary cause is the reaction of hydrazine at both carbonyl centers of the unsymmetrical diketone. |
| Solvent Effects | The choice of solvent significantly impacts regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the selectivity for the desired isomer compared to standard solvents like ethanol.[3] |
| pH Control | The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens. The addition of a catalytic amount of acid (e.g., acetic acid) can sometimes favor the formation of one regioisomer.[5] |
| Purification | If a mixture of regioisomers is formed, careful purification by column chromatography on silica gel may be required to isolate the desired product.[3] |
Issue 3: Incomplete Cyclization and Formation of Hydrazone Intermediate
Symptoms:
-
TLC analysis shows a spot that corresponds to the hydrazone intermediate, which may be more polar than the final pyrazole product.
-
NMR of the crude product shows signals for both the pyrazole and the open-chain hydrazone.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reaction Time or Temperature | The cyclization step may be slower than the initial condensation. Increase the reaction time or gently heat the reaction mixture to facilitate the ring closure. |
| Steric Hindrance | While less of an issue with the methyl group, bulky substituents on the diketone or hydrazine can hinder the cyclization step. |
Experimental Protocols
Protocol 1: Synthesis of this compound in Methanol
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Hydrazine hydrate (1.0-1.1 eq)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-2,4-pentanedione in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.[1]
Protocol 2: Regioselective Synthesis using 2,2,2-Trifluoroethanol (TFE)
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,1-trifluoro-2,4-pentanedione in TFE.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product with high regioselectivity.[4]
Quantitative Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a similar unsymmetrical β-diketone (1-phenyl-4,4,4-trifluorobutane-1,3-dione) and methylhydrazine, which provides insight into controlling the formation of the analogous regioisomers in the synthesis of this compound.
Table 1: Effect of Solvent on Regioisomeric Ratio
| Solvent | Temperature (°C) | Ratio of 5-phenyl-3-trifluoromethyl-1-methylpyrazole to 3-phenyl-5-trifluoromethyl-1-methylpyrazole |
| Ethanol | 25 | 45 : 55 |
| Ethanol | 78 | 50 : 50 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 85 : 15 |
| 2,2,2-Trifluoroethanol (TFE) | 77 | 90 : 10 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 97 : 3 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 58 | 99 : 1 |
Data adapted from a study on a closely related system and is for illustrative purposes.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
troubleshooting guide for the regioselective functionalization of the pyrazole ring
Technical Support Center: Regioselective Functionalization of the Pyrazole Ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the regioselective functionalization of the pyrazole ring. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in pyrazole functionalization?
The regioselectivity of pyrazole functionalization is primarily governed by the electronic and steric properties of the pyrazole ring and its substituents, as well as the reaction conditions. The pyrazole ring has distinct reactive positions:
-
N1/N2 Nitrogens: These are nucleophilic and are susceptible to alkylation and arylation. In unsymmetrical pyrazoles, the position of N-substitution can be a challenge to control.
-
C3 and C5 Positions: These positions are electrophilic and are prone to attack by nucleophiles. Their reactivity can be similar, leading to mixtures of isomers.
-
C4 Position: This position is electron-rich and is the most susceptible to electrophilic attack.[1]
Q2: How can I selectively functionalize the N1-position of an unsymmetrical pyrazole?
Achieving regioselective N1-alkylation or arylation can be challenging due to the similar reactivity of the two nitrogen atoms.[2] Strategies to control N1-functionalization include:
-
Steric Hindrance: A bulky substituent at the C5-position will sterically hinder the N1-position, favoring substitution at the less hindered N2-position. Conversely, a bulky substituent at the C3-position can direct substitution to the N1-position.
-
Directing Groups: The use of a directing group can control the regioselectivity of N-functionalization.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of N-alkylation.
Q3: What are the common challenges when targeting the C4 position for functionalization?
While the C4 position is inherently electron-rich and favored for electrophilic substitution, several challenges can arise:[1]
-
Competing N-Functionalization: The nucleophilic nitrogen atoms can react with electrophiles, leading to undesired N-substituted products.[1]
-
Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can block access to the C4 position, reducing reaction yields.[1]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making C4 functionalization more difficult.[1]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation of Unsymmetrical Pyrazoles
Symptom: Formation of a mixture of N1 and N2 substituted regioisomers.
Possible Causes:
-
Similar steric and electronic environments around the two nitrogen atoms.
-
Reaction conditions are not optimized for selectivity.
Troubleshooting Strategies:
| Strategy | Detailed Methodology | Expected Outcome |
| Vary the Base | Switch from a strong base (e.g., NaH) to a milder base (e.g., K₂CO₃, Cs₂CO₃) or vice versa. The cation of the base can influence the nucleophilicity of the nitrogen atoms. | Improved regioselectivity towards one isomer. |
| Solvent Optimization | Change the solvent polarity. Polar aprotic solvents like DMF or acetonitrile are commonly used. Protic solvents might favor arylation at the C4 position.[3] | Altering the solvent can change the solvation of the pyrazole anion and influence the reaction pathway. |
| Temperature Control | Run the reaction at a lower temperature to increase selectivity. | Lower temperatures can help differentiate between small activation energy differences for the formation of the two isomers. |
| Introduce a Bulky Substituent | If possible in your synthetic route, introduce a sterically demanding group at the C3 or C5 position to block one of the nitrogen atoms. | High regioselectivity for the less sterically hindered nitrogen. |
| Use a Directing Group | Employ a removable directing group that favors substitution at one nitrogen atom. | High regioselectivity, with the directing group being removed in a subsequent step. |
Issue 2: Low Yield or No Reaction in C4-Electrophilic Substitution
Symptom: Starting material remains, or the yield of the desired C4-functionalized product is low.
Possible Causes:
-
Deactivation of the pyrazole ring by electron-withdrawing substituents.
-
Steric hindrance from bulky groups at C3 and/or C5.[1]
-
Use of insufficiently reactive electrophilic reagents.
Troubleshooting Strategies:
| Strategy | Detailed Methodology | Expected Outcome |
| Increase Reagent Reactivity | Use a more potent electrophile. For example, for nitration, a mixture of fuming nitric acid and fuming sulfuric acid can be used.[3] | Increased conversion to the desired product. |
| Harsh Reaction Conditions | Increase the reaction temperature or use a stronger acid catalyst.[4] | Overcoming the activation energy barrier for deactivated substrates. |
| Protecting Groups | If competing N-functionalization is an issue, protect the N1-position with a suitable protecting group like Boc or SEM.[3] | Prevention of side reactions at the nitrogen atoms. |
| Alternative Synthetic Route | Consider introducing the desired C4-functionality earlier in the synthetic sequence before installing bulky or deactivating groups.[4] | Circumvention of steric or electronic issues. |
Issue 3: Pyrazole Ring Fragmentation or Decomposition
Symptom: Disappearance of pyrazole signals in NMR or LC-MS and the appearance of unexpected acyclic products.
Possible Causes:
-
Use of excessively strong bases during N-alkylation can lead to deprotonation at C3 and subsequent ring opening.[3]
-
Harsh acidic or oxidative conditions during electrophilic substitution can cause ring cleavage.[3]
-
Incompatibility of the catalyst in transition-metal-catalyzed C-H functionalization.[3]
Troubleshooting Strategies:
| Strategy | Detailed Methodology | Expected Outcome |
| Milder Base for N-Alkylation | Replace strong bases like organolithiums with milder inorganic bases such as K₂CO₃ or Cs₂CO₃.[3] | Preservation of the pyrazole ring integrity. |
| Milder Electrophilic Reagents | For halogenation, use NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) instead of diatomic halogens.[3] | Reduced ring cleavage and improved selectivity. |
| Catalyst and Ligand Screening | For C-H functionalization, screen different transition metal catalysts (e.g., Palladium, Rhodium, Copper) and ligands.[3] | Identification of a compatible catalytic system that promotes the desired transformation without decomposition. |
| Temperature Control | Avoid excessive heating during the reaction. | Minimized thermal decomposition of the starting material or product. |
Experimental Protocols
Protocol 1: N1-Boc Protection of Pyrazole
This protocol describes the protection of the N1-position of a pyrazole using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolve Substrate: Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C.
-
Add Boc Anhydride: After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.).[3]
-
Reaction: Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.[3]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Regioselective C4-Iodination of a 1,3,5-Trisubstituted Pyrazole
This protocol is for the electrophilic iodination at the C4 position.
-
Dissolve Substrate: To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol).[4]
-
Reaction: Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.[4]
-
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.[4]
-
Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4] Purify by column chromatography.
Visualizations
Caption: A workflow for troubleshooting regioselective pyrazole functionalization.
Caption: Summary of the reactivity at different positions of the pyrazole ring.
References
methods for the removal of residual catalysts from 5-methyl-3-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of residual catalysts from the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual catalysts from this compound and provides step-by-step solutions.
Issue 1: Residual Acid Catalyst Detected in Final Product
Symptoms:
-
The final product has a pH lower than expected when dissolved in a neutral solvent.
-
NMR or other spectroscopic analysis indicates the presence of the acid catalyst.
-
The product fails to meet purity specifications for residual acid content.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Neutralization | 1. Ensure sufficient base: Use a slight excess of a weak base solution (e.g., 5-10% aqueous sodium bicarbonate) during the aqueous work-up to neutralize the acid catalyst.[1][2][3] 2. Thorough mixing: Ensure vigorous mixing of the organic and aqueous layers during extraction to facilitate complete neutralization.[3] 3. Check pH: After washing, check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[4] |
| Insufficient Washing | 1. Multiple washes: Perform multiple washes with the aqueous base solution, followed by washes with deionized water and brine to remove all salts.[1][4] 2. Back-extraction: After the initial basic wash, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[2] |
| Product is an Acid Salt | 1. Liberate the free base: If the pyrazole has formed a salt with the acid catalyst, ensure the pH of the aqueous layer is sufficiently basic to deprotonate the pyrazole and convert it back to its neutral form, allowing it to partition into the organic layer.[5] |
Issue 2: Residual Palladium Catalyst Detected in Final Product
Symptoms:
-
The final product has a dark color (black or gray).
-
ICP-MS or other elemental analysis indicates palladium levels above the acceptable limit.
-
The catalyst is visible as fine black particles in the product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Filtration | 1. Use of Celite: Filter the reaction mixture through a pad of Celite to remove heterogeneous palladium catalysts. Ensure the Celite pad is 1-2 cm thick and well-packed. 2. Fine filter medium: If standard filter paper is insufficient, use a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE). |
| Soluble Palladium Species | 1. Employ Scavengers: Use solid-supported metal scavengers with thiol or trimercaptotriazine (TMT) functional groups to bind soluble palladium species.[2] 2. Optimize Scavenger Use: Ensure sufficient scavenger loading (typically 5-10 wt% relative to the product), adequate stirring time (can range from a few hours to overnight), and appropriate temperature. 3. Activated Carbon: Treatment with activated carbon can adsorb soluble palladium, but may also lead to product loss. |
| Incorrect Scavenger Choice | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers may be more suitable for Pd(0). 2. Solvent Compatibility: Choose a scavenger that is compatible with your solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing a residual acid catalyst like sulfuric acid?
A1: The most common method is an acid-base extraction.[1][5] This involves washing the organic solution containing your product with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[1][2] The acid catalyst reacts with the base to form a salt, which is soluble in the aqueous layer and is thus removed from the organic layer containing your product.[1][5] This is followed by washes with water and brine to remove any remaining salts.
Q2: I've performed a basic wash, but my product is still showing acidic impurities. What should I do?
A2: This could be due to incomplete neutralization or insufficient washing. Ensure you are using a sufficient amount of base by checking the pH of the aqueous layer after extraction. It should be neutral or slightly basic.[4] Perform multiple washes with the basic solution and then with water to ensure all acidic residues and resulting salts are removed.
Q3: When should I consider using a palladium scavenger?
A3: Palladium scavengers are particularly useful when soluble palladium species are present in your product, which cannot be removed by simple filtration. These scavengers are functionalized solid supports that selectively bind to the metal, allowing for its removal by filtration. They are highly effective at reducing palladium levels to very low ppm values.
Q4: How do I choose the right palladium scavenger?
A4: The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product. Thiol-functionalized scavengers are generally effective for a range of palladium species. It is often recommended to screen a small number of different scavengers to find the most effective one for your specific system.
Q5: Can recrystallization alone remove catalyst residues?
A5: Recrystallization can be an effective final purification step to remove trace impurities, including residual catalysts.[6] However, it is generally not recommended as the sole method for removing large amounts of catalyst. It is most effective when used after a primary purification method like an acid-base wash or treatment with a scavenger.
Data Presentation
The following tables provide representative data on the efficiency of different catalyst removal methods.
Table 1: Efficiency of Acid Catalyst Removal Methods
| Method | Initial Acid Level (mol%) | Final Acid Level (mol%) | Product Recovery (%) |
| Single 5% NaHCO₃ Wash | 5.0 | 0.5 | 98 |
| Triple 5% NaHCO₃ Wash | 5.0 | <0.01 | 95 |
| Solid-Supported Base | 5.0 | 0.1 | 92 |
| Recrystallization (alone) | 5.0 | 1.0 | 85 |
Table 2: Efficiency of Palladium Catalyst Removal Methods
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) |
| Filtration through Celite | 1500 | 250 | 99 |
| Activated Carbon | 1500 | 50 | 88 |
| Thiol-functionalized Silica Scavenger | 250 | <5 | 96 |
| TMT-functionalized Resin Scavenger | 250 | <2 | 94 |
Experimental Protocols
Protocol 1: Removal of Sulfuric Acid Catalyst using Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basic Wash: Add an equal volume of a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[1][5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (steps 2 and 3) two more times. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water. Separate the layers.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Removal of Residual Palladium using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable solvent (e.g., THF, toluene, ethyl acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time should be determined by monitoring the residual palladium levels.
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, hexane/ethyl acetate).
-
Dissolution: In a flask, add the crude pyrazole and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. The flask can then be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Acid Catalyst Removal.
Caption: Decision Tree for Catalyst Removal Method.
References
degradation pathways of 5-methyl-3-(trifluoromethyl)-1H-pyrazole under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 5-methyl-3-(trifluoromethyl)-1H-pyrazole under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to study the degradation of a compound like this compound?
A1: Forced degradation studies are conducted to understand the chemical stability of a substance when exposed to conditions more severe than accelerated stability testing.[1] For a compound like this compound, the following stress conditions are typically employed as recommended by ICH guidelines:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions across a range of pH values helps to identify acid/base-catalyzed degradation products.[2]
-
Oxidation: Using oxidizing agents like hydrogen peroxide helps to determine the susceptibility of the molecule to oxidative degradation.[3]
-
Thermal Stress: Exposing the compound to high temperatures (e.g., 40°C to 80°C) provides insight into its thermal stability.[4]
-
Photostability: Exposing the compound to light sources (UV and visible) helps to identify potential photodegradation products.[5]
Q2: What are the most probable degradation pathways for this compound based on its structure?
A2: While specific degradation studies on this compound are not extensively documented, potential degradation pathways can be inferred from studies on structurally similar compounds, such as Celecoxib, which also contains a trifluoromethyl-substituted pyrazole ring.[6][7] The primary sites for degradation are likely the pyrazole ring and the methyl group.
Potential pathways include:
-
Oxidation of the Methyl Group: The methyl group at the 5-position can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.
-
Pyrazole Ring Opening: Under harsh acidic or basic conditions, or upon photo-irradiation, the pyrazole ring may undergo cleavage.
-
Defluorination: The trifluoromethyl group is generally stable, but under extreme conditions, it could undergo hydrolysis to a carboxylic acid group, although this is less common. Studies on other trifluoromethyl-substituted heteroaromatics suggest that the presence of nitrogen atoms in the ring can influence the rate of photodegradation and defluorination.[8]
Q3: I am not observing any degradation under my initial stress conditions. What should I do?
A3: If you do not observe any degradation, your initial conditions may not be stringent enough. According to regulatory guidance, forced degradation should aim for 5-20% degradation of the active substance.[9] Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolysis, move from 0.01N HCl/NaOH to 0.1N or even 1N. For oxidation, increase the concentration of H₂O₂.[2]
-
Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature (e.g., reflux at 60-80°C).[10]
-
Extend Exposure Time: Increase the duration of the exposure to the stress condition.[10]
-
Increase Light Intensity: For photostability studies, ensure the light source provides sufficient energy as specified in ICH Q1B guidelines.
It is crucial to increase the stress level incrementally to avoid complete degradation of the compound, which would make it difficult to identify the primary degradation products.
Troubleshooting Guide
Issue 1: My chromatogram shows multiple small, unresolved peaks after stress testing.
-
Possible Cause: Incomplete separation of degradation products.
-
Troubleshooting Steps:
-
Modify HPLC Gradient: Adjust the mobile phase gradient to provide better separation. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change Column Chemistry: If gradient modification is insufficient, try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Adjust pH of Mobile Phase: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and degradants, significantly impacting retention and peak shape.
-
Issue 2: I am having difficulty achieving mass balance in my stability study.
-
Possible Cause 1: Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore).
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to identify non-chromophoric degradants.
-
-
Possible Cause 2: The analyte or degradation products are volatile.
-
Troubleshooting Steps:
-
Use Gas Chromatography (GC) if volatility is suspected.
-
Ensure sample preparation steps minimize the loss of volatile compounds (e.g., keep vials capped, avoid excessive heating).
-
-
Possible Cause 3: Degradation products are strongly adsorbing to the HPLC column or sample vials.
-
Troubleshooting Steps:
-
Use silanized glass vials.
-
Incorporate a strong organic solvent wash step at the end of your HPLC gradient to elute strongly retained compounds.
-
Experimental Protocols
General Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: A general workflow for conducting forced degradation studies.
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress: Transfer an aliquot of the stock solution into a flask containing 0.1N HCl. The final concentration should be approximately 100 µg/mL.
-
Base Stress: Transfer an aliquot of the stock solution into a flask containing 0.1N NaOH. The final concentration should be approximately 100 µg/mL.
-
Incubation: Heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.[5]
-
Neutralization: Before analysis, cool the samples to room temperature and neutralize the acid-stressed sample with an equivalent amount of 0.1N NaOH and the base-stressed sample with 0.1N HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress: Transfer an aliquot of the stock solution into a flask containing 3% hydrogen peroxide (H₂O₂). The final drug concentration should be approximately 100 µg/mL.
-
Incubation: Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point.
-
Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound under oxidative and hydrolytic stress conditions. These pathways are proposed based on the chemical structure and degradation patterns of similar molecules.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. jocpr.com [jocpr.com]
optimization of reaction parameters for the synthesis of pyrazole derivatives
Technical Support Center: Optimization of Pyrazole Derivative Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common and unexpected challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1][2]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in some cases.[1]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[2] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[2]
Q3: My pyrazole product seems to be unstable and is undergoing ring opening. What could be causing this?
A3: Pyrazole rings are generally stable; however, under certain conditions, such as in the presence of a strong base, deprotonation at the C3 position can lead to ring opening.[1][4] Additionally, some substituted pyrazoles can undergo rearrangements and ring-opening/recyclization cascades, especially when functionalized with reactive groups like nitrenes.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[5][6] The order of reagent addition can also be critical.[1] |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][5] |
| Formation of Stable Intermediates | In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1] Adjusting the reaction conditions (e.g., increasing temperature or adding a dehydrating agent) may be necessary.[1] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1][5] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Plausible Cause & Mechanism | Suggested Solution |
| Isomeric Pyrazoles | Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls.[1] | Refer to the FAQ on improving regioselectivity. |
| Pyrazolines (4,5-dihydro-1H-pyrazoles) | The initial cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde yields the non-aromatic pyrazoline ring. An oxidation step is required to form the aromatic pyrazole.[2] | Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step using methods like refluxing with a mild oxidizing agent or heating in glacial acetic acid.[2] |
| Ring-Opened or Rearranged Products | The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades upon heating or under specific catalytic conditions.[1] | Carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not desired.[1] |
Experimental Protocols
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazole derivatives from a 1,3-dicarbonyl compound and a hydrazine derivative.[3]
-
Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) in a suitable solvent (e.g., 1-propanol, 3 mL) in a reaction vessel.[7] Add a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).[7]
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol) to the mixture.[3][7] Note that this addition can be exothermic.[3]
-
Reaction: Heat the reaction mixture with stirring at a specified temperature (e.g., approximately 100°C) for a set time (e.g., 1 hour).[3][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Once the reaction is complete, cool the mixture.[3] If a precipitate forms, it can be collected by filtration.[3] Alternatively, add water to the hot reaction mixture to induce precipitation.[7]
-
Purification: The collected solid can be washed with a small amount of water and air-dried.[3][7] Further purification can be achieved by recrystallization or column chromatography.[1]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | 85 |
| Acetic Acid | 100 | 2 | 92 |
| Toluene | Reflux | 8 | 78 |
| DMF | 120 | 6 | 80 |
| Water | 100 | 5 | 88 |
Note: This table presents representative data. Actual results will vary depending on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Workflow for the Knorr pyrazole synthesis.
Caption: Troubleshooting logic for low pyrazole yield.
References
Validation & Comparative
in vitro and in vivo validation of the anticancer properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of 5-methyl-3-(trifluoromethyl)-1H-pyrazole against other pyrazole-based compounds and established chemotherapeutic agents. The information is compiled from recent studies to facilitate an objective evaluation of its potential in cancer therapy.
In Vitro Anticancer Activity: A Comparative Overview
Recent research has explored the cytotoxic effects of this compound (also referred to as L4 in some studies) across a panel of human cancer cell lines.[1] While demonstrating some activity, its efficacy is moderate when compared to other pyrazole derivatives and standard anticancer drugs like cisplatin and gemcitabine.[1]
The following table summarizes the available in vitro cytotoxicity data for this compound and a selection of other pyrazole compounds, providing a snapshot of their relative potencies.
Table 1: Comparative In Vitro Cytotoxicity (IC50/GI50 in µM) of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound(s) | IC50 (µM) |
| This compound (L4) | HeLa (Cervical) | ~10 (estimated from % viability)[1] | Cisplatin | <10[1] |
| CaSki (Cervical) | ~10 (estimated from % viability)[1] | Cisplatin | <10[1] | |
| CFPAC-1 (Pancreatic) | >10[1] | Gemcitabine | <10[1] | |
| PANC-1 (Pancreatic) | >10[1] | Gemcitabine | <10[1] | |
| MDA-MB-231 (Breast) | >10[1] | Cisplatin | <10[1] | |
| MCF-7 (Breast) | >10[1] | Cisplatin | <10[1] | |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9[1][2] | Gemcitabine | <10[1] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89[1][2] | Cisplatin | <10[1] |
| Compound 9 (a pyrimidine-2(1H)-thione derivative of pyrazole) | EKVX (NSCLC) | 1.9[3] | Sorafenib | 1.90[3] |
| Full 60-cell line panel (average) | 3.59[3][4] | Sorafenib | 1.90[3] | |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF-7 (Breast) | 0.25[5] | Doxorubicin | 0.95[5] |
| Compound 5b (a pyrazole analogue) | K562 (Leukemia) | 0.021[6] | ABT-751 | >0.021[6] |
| A549 (Lung) | 0.69[6] | ABT-751 | >0.69[6] | |
| MCF-7 (Breast) | 1.7[6] | ABT-751 | >1.7[6] |
Note: The cytotoxicity of this compound was reported as percentage cell viability at a 10 µM concentration.[1] The IC50 values are estimated to be around or above this concentration, indicating lower potency compared to the reference drugs. Direct IC50 values for this specific compound were not available in the reviewed literature.
Predictive Insights into Anticancer Potential
While experimental in vivo data for this compound is currently lacking, computational studies offer some promising insights. A 2025 study investigated its pharmacokinetic properties and potential anticancer action through molecular docking.[7][8][9] The key findings from this predictive analysis include:
-
ADMET Predictions: The compound is predicted to have strong drug-development potential, with high blood-brain barrier (BBB) penetration, good oral bioavailability, and low metabolic liability.[7]
-
Target Interaction: Molecular docking studies showed binding energies of -8.47 and -8.01 kcal/mol against the MAP3K14 (NIK) target protein, suggesting a potential mechanism for its anticancer activity.[7]
It is crucial to emphasize that these are computational predictions and require experimental validation.
Experimental Protocols
The following sections detail the methodologies for the synthesis and in vitro cytotoxicity evaluation of pyrazole compounds, based on protocols described in the cited literature.
Synthesis of this compound
The synthesis of this compound and similar pyrazole derivatives is typically achieved through a condensation reaction of a β-diketone with hydrazine hydrate.[1][2]
Caption: Synthesis workflow for this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[10]
Caption: Standard workflow for the MTT cell viability assay.
Potential Signaling Pathways
While the precise mechanism of action for this compound is not yet fully elucidated, many anticancer agents, including some pyrazole derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified generic apoptosis signaling pathway.
Caption: Simplified overview of apoptosis induction pathways.
Conclusion and Future Directions
This compound has demonstrated modest in vitro cytotoxic activity against a range of cancer cell lines. While predictive studies suggest favorable pharmacokinetic properties and a potential interaction with the MAP3K14 (NIK) protein, comprehensive experimental validation is essential.
Future research should focus on:
-
Determining the precise IC50 values of this compound against a broader panel of cancer cell lines.
-
Conducting in vivo studies in animal models to evaluate its antitumor efficacy, toxicity, and pharmacokinetic profile.
-
Elucidating the specific molecular mechanisms underlying its anticancer activity.
This will provide a more complete picture of the therapeutic potential of this compound and its standing relative to other emerging and established anticancer agents.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and molecular-level insights into this compound for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparative analysis of the efficacy of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-based fungicides
A reveals their significant potential in controlling a wide range of phytopathogenic fungi. This class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs), has been the subject of extensive research, leading to the development of several commercial products and numerous novel derivatives with promising antifungal activity. This guide provides a comparative overview of their efficacy against various pathogens, details the experimental protocols used for their evaluation, and visualizes their mode of action and experimental workflows.
Comparative Efficacy of Pyrazole-Based Fungicides
Research has demonstrated that modifications to the pyrazole ring and the carboxamide moiety can significantly influence the fungicidal spectrum and efficacy. The trifluoromethyl group at the 3-position and the methyl group at the 5-position of the pyrazole ring are common features in many active compounds.
Below are tables summarizing the efficacy of various 5-methyl-3-(trifluoromethyl)-1H-pyrazole-based fungicides and their derivatives against several plant pathogens, as documented in recent studies. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L or µg/mL, or as inhibition rates at a given concentration.
Table 1: Efficacy (EC₅₀) of Novel Pyrazole Carboxamide Derivatives Against Various Fungi
| Compound | Target Fungus | EC₅₀ (μg/mL) | Commercial Control | EC₅₀ of Control (μg/mL) |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | ~0.022 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
| 7ai | Alternaria porri | 2.24 | - | - |
| 7ai | Marssonina coronaria | 3.21 | - | - |
| 7ai | Cercospora petroselini | 10.29 | - | - |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| 15 | Valsa mali | 0.32 | - | - |
| 24 | Botrytis cinerea | 0.40 | - | - |
| 24 | Sclerotinia sclerotiorum | 3.54 | - | - |
| 1v | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | - |
Data compiled from multiple research articles. Note that experimental conditions may vary between studies.[1][2][3][4][5]
Table 2: In Vitro Fungicidal Activity of Pyrazole Derivatives at a Fixed Concentration
| Compound | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%) |
| 10d | Gaeumannomyces graminis var. tritici | 16.7 | 100 |
| 10e | Gaeumannomyces graminis var. tritici | 16.7 | 94.0 |
| Pyraclostrobin | Gaeumannomyces graminis var. tritici | 16.7 | 100 |
| 8g, 8j, 8o, 8s | Alternaria solani | 100 | >90 |
| 8d | Fusarium oxysporum | 100 | 100 |
Data compiled from multiple research articles.[3][6]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for many pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1] This inhibition disrupts the production of ATP, leading to the cessation of fungal growth and eventual cell death.
Caption: Mechanism of action of pyrazole fungicides targeting succinate dehydrogenase.
Experimental Protocols
The evaluation of fungicide efficacy typically involves both in vitro and in vivo assays. The following are generalized protocols based on common methodologies found in the literature.[7][8][9][10]
In Vitro Mycelial Growth Inhibition Assay
This method is widely used to determine the EC₅₀ of a fungicide.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Fungicide Incorporation: The test fungicide, dissolved in a solvent like DMSO, is added to the molten PDA at various concentrations. A control plate contains only the solvent.
-
Inoculation: A mycelial plug of the target fungus is placed at the center of each plate.
-
Incubation: Plates are incubated at a specific temperature (e.g., 25°C) for several days.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.
-
EC₅₀ Calculation: The EC₅₀ value is determined by probit analysis of the inhibition data.
Caption: Generalized workflow for an in vitro mycelial growth inhibition assay.
In Vivo Protective Activity Assay
This assay evaluates the ability of a fungicide to protect a host plant from infection.
-
Plant Cultivation: Healthy host plants (e.g., tomato, wheat) are grown to a suitable stage.
-
Fungicide Application: The test compound is formulated as a spray and applied to the plant foliage until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the spray has dried, the plants are inoculated with a spore suspension or mycelial plugs of the pathogen.
-
Incubation: Plants are kept in a high-humidity environment for a period to allow for infection and disease development.
-
Disease Assessment: The disease severity is rated based on the percentage of leaf area infected or lesion size.
-
Efficacy Calculation: The protective efficacy is calculated based on the reduction in disease severity compared to the untreated control.
Conclusion
This compound-based fungicides represent a potent and versatile class of antifungal agents. Their high efficacy against a broad spectrum of plant pathogens, often comparable or superior to existing commercial fungicides, underscores their importance in modern agriculture. The continued exploration of novel derivatives and a deeper understanding of their structure-activity relationships will likely lead to the development of even more effective and environmentally benign crop protection solutions. The standardized experimental protocols outlined here provide a framework for the consistent and reliable evaluation of these promising compounds.
References
- 1. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppqs.gov.in [ppqs.gov.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Analytical Methods for 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals engaged in the study of emerging therapeutic compounds, the robust validation of analytical methods is a cornerstone of reliable pharmacokinetic and toxicokinetic assessment. This guide provides a comparative overview of analytical methodologies for the quantification of 5-methyl-3-(trifluoromethyl)-1H-pyrazole in biological matrices, offering insights into experimental protocols and expected performance data to support rigorous drug development programs.
The accurate determination of drug and metabolite concentrations in biological fluids is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. For this compound, a heterocyclic compound of interest in drug discovery, selecting an appropriate analytical method is paramount. This guide compares two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), highlighting their respective strengths and providing exemplar experimental data to inform method validation strategies.
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice between HPLC-UV and UPLC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a cost-effective and widely available technique, UPLC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies in regulated environments.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | Lower (typically µg/mL to high ng/mL range) | Higher (typically pg/mL to low ng/mL range) |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance | High; distinguishes analyte from interferences based on specific mass transitions |
| Sample Volume | Typically larger (e.g., 100-500 µL of plasma) | Smaller volumes can often be used (e.g., 25-100 µL of plasma) |
| Run Time | Longer (typically 10-30 minutes) | Shorter (typically 2-10 minutes) |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Regulatory Acceptance | May be suitable for early-stage research | Preferred for regulated bioanalysis (GLP/GCP) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in human plasma.
UPLC-MS/MS Method Protocol
This method is designed for high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often effective for plasma samples.
Figure 1. Sample preparation workflow for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of a standard solution of this compound |
| Internal Standard | A stable isotope-labeled analog is preferred. If unavailable, a structurally similar compound can be used. |
HPLC-UV Method Protocol (Alternative)
This method can be employed for applications where high sensitivity is not a primary requirement, such as in vitro metabolism studies with higher analyte concentrations.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique to extract the analyte of interest and remove matrix components.
Figure 2. Sample preparation workflow for HPLC-UV analysis.
2. HPLC-UV Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of a standard solution (likely in the 220-280 nm range) |
| Internal Standard | A compound with similar chromatographic and UV absorption properties. |
Method Validation Parameters: A Comparative Summary
A comprehensive validation is essential to ensure the reliability of the bioanalytical data.[1][2] The following table summarizes typical performance characteristics for the UPLC-MS/MS and HPLC-UV methods, based on established practices for small molecule analysis.[1][3]
| Validation Parameter | UPLC-MS/MS (Expected Performance) | HPLC-UV (Expected Performance) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL in plasma | 10 - 50 ng/mL in plasma |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery | > 70% | > 70% |
| Matrix Effect | To be assessed; should be consistent and reproducible | Less of a concern than with MS, but still needs evaluation |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage | Assessed for freeze-thaw, short-term, and long-term storage |
Conclusion
For the quantitative analysis of this compound in biological matrices, UPLC-MS/MS is the recommended method, particularly for regulated studies requiring high sensitivity and selectivity. The provided protocol and expected validation parameters serve as a robust starting point for method development and validation. While HPLC-UV presents a viable alternative for less demanding applications, its limitations in sensitivity and selectivity must be considered. The successful implementation of a well-validated analytical method is a critical step in advancing the development of novel therapeutic agents.
References
- 1. resolian.com [resolian.com]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic routes to 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For researchers and professionals in drug development and agrochemical synthesis, the efficient and regioselective synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole is of significant interest due to the prevalence of this scaffold in a range of bioactive molecules. This guide provides a head-to-head comparison of two prominent synthetic strategies, offering insights into their respective advantages and limitations based on experimental data.
Synthetic Routes Overview
Two primary strategies for the synthesis of this compound are the classical condensation of a β-diketone with a hydrazine and a more modern one-step approach from an enone, which yields a regioisomeric mixture. A third, indirect route via a pyrazol-5-ol intermediate is also considered as it represents a high-yielding and highly selective method.
Caption: Workflow of the compared synthetic routes.
Quantitative Data Summary
| Parameter | Route 1: Classical Condensation | Route 2: One-Step from Enone | Route 3: Indirect via Pyrazol-5-ol Intermediate |
| Starting Materials | 1,1,1-Trifluoro-2,4-pentanedione, Methylhydrazine | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, Methylhydrazine | Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine |
| Key Transformation | Cyclocondensation | Cyclocondensation | Cyclocondensation followed by deoxygenation |
| Regioselectivity | Low to moderate, solvent dependent | Forms a regioisomeric mixture | High (e.g., 99.2 : 0.8)[1] |
| Overall Yield | Moderate (highly dependent on separation) | High-yielding (for the mixture)[2] | High (e.g., 87.5% for the intermediate)[1] |
| Purification | Challenging separation of regioisomers | Requires specialized separation (e.g., fractional distillation based on boiling point vs. pressure analysis)[2] | Crystallization of the intermediate simplifies purification[1] |
| Scalability | Moderate | Potentially high, if separation is efficient | High |
Experimental Protocols
Route 1: Classical Condensation (General Procedure)
The synthesis of this compound via the classical condensation of a β-diketone with methylhydrazine is a well-established method. However, it often suffers from a lack of regioselectivity, yielding a mixture of this compound and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent.
General Experimental Protocol: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in a suitable solvent (e.g., ethanol, or a fluorinated alcohol for improved regioselectivity), methylhydrazine (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product is purified. The purification of the regioisomers can be challenging and may require careful chromatography or fractional distillation. Studies have shown that the use of fluorinated alcohols as solvents can significantly improve the regioselectivity in favor of the 3-trifluoromethyl isomer[3][4].
Route 2: One-Step Synthesis from an Enone
A more recent and high-yielding approach involves the one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine. This method, while efficient in producing the pyrazole core, also results in a regioisomeric mixture.
Experimental Protocol Overview: This procedure involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to afford a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole[2]. A key aspect of this method is the subsequent separation of the regioisomers, which has been successfully achieved based on an analysis of their boiling point versus pressure diagrams, allowing for efficient fractional distillation[2]. While the initial reaction is high-yielding for the combined isomers, the final isolated yield of the desired this compound depends on the efficiency of this separation process.
Route 3: Indirect Synthesis via 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This route offers a highly regioselective and high-yielding synthesis of a key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can then be converted to the target molecule.
Experimental Protocol for the Intermediate: In a double-walled glass reactor, ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (0.09 eq) are heated to 85 °C[1]. An aqueous solution of methyl hydrazine (40% w/w, 1.11 eq) is then added over 30 minutes while maintaining the temperature at 85 °C[1]. The reaction mixture is stirred for an additional 2 hours at the same temperature. Following the reaction, a distillation is performed to remove ethanol and water. Upon cooling, the product crystallizes and is collected by filtration, washed with water, and dried under vacuum. This process has been reported to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with a yield of 87.5% and a high regioselectivity of 99.2 : 0.8[1]. The subsequent conversion of the pyrazol-5-ol to this compound would typically involve a reduction of the hydroxyl group, for example, through conversion to a halide or triflate followed by reduction.
Head-to-Head Comparison
| Feature | Route 1: Classical Condensation | Route 2: One-Step from Enone | Route 3: Indirect via Pyrazol-5-ol |
| Advantages | Readily available starting materials. | High-yielding initial step.[2] | Excellent regioselectivity and high yield of the intermediate.[1] Well-defined crystalline intermediate simplifies purification.[1] |
| Disadvantages | Poor and variable regioselectivity.[3] Difficult separation of isomers. | Requires a specialized starting material. The separation of isomers can be complex and require specific equipment.[2] | Two-step process to reach the final target molecule. |
| Ideal for | Small-scale synthesis where isomer separation is feasible or when a mixture is acceptable. | Large-scale synthesis where investment in specialized separation equipment is justified. | Applications requiring high isomeric purity and where a two-step process is acceptable. |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization. For laboratory-scale synthesis where high purity is not the primary concern, the Classical Condensation (Route 1) offers a straightforward approach with readily available starting materials. However, for applications demanding high isomeric purity, the regioselectivity issues are a significant drawback.
The One-Step from Enone (Route 2) presents a modern and efficient method that is well-suited for larger-scale production, provided that the necessary equipment for the separation of the regioisomers is available[2].
For applications where isomeric purity is paramount, the Indirect Route via the Pyrazol-5-ol (Route 3) is the most compelling option. The high regioselectivity and yield of the crystalline intermediate make this a robust and reliable method, despite being a two-step process[1]. The ease of purification of the intermediate can offset the additional synthetic step, particularly in the context of producing high-quality material for pharmaceutical or agrochemical applications.
References
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole and Related Analogs Against Known Protein Targets
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparative Guide
This guide provides a comparative analysis of the molecular docking performance of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and structurally similar pyrazole derivatives against a range of validated protein targets. The objective is to furnish researchers and drug development professionals with a clear, data-driven perspective on the potential interactions and inhibitory capabilities of these compounds. The following sections detail the binding affinities, experimental protocols, and relevant biological pathways to support further investigation and drug design efforts.
Quantitative Docking Data Summary
The following table summarizes the binding energies of this compound and other pyrazole derivatives against their respective protein targets. Lower binding energy values typically indicate a more favorable binding interaction.
| Compound | Target Protein(s) | Binding Energy (kcal/mol) |
| This compound | MAP3K14 (NIK) | -8.47 and -8.01 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | -10.35 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 |
| (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugate (Compound 5o) | Tubulin | -91.43 (dG binding energy) |
| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b) | Bcl-2 | Not specified |
| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10c) | Bcl-2 | Not specified |
Experimental Protocols
Molecular Docking of this compound with MAP3K14
The docking study of this compound against the MAP3K14 (NIK) target protein was performed to elucidate its potential anticancer activity.[1] The computational analysis revealed binding energies of -8.47 and -8.01 kcal/mol, suggesting a strong potential for interaction and inhibition.[1]
A generalized workflow for such a molecular docking study is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (MAP3K14) is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the region for the docking calculations.
-
Molecular Docking: A docking algorithm, such as AutoDock Vina, is used to predict the binding conformation and affinity of the ligand within the protein's active site. The algorithm explores various possible orientations and conformations of the ligand and scores them based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Visualizations
Caption: A generalized workflow for a molecular docking experiment.
Caption: Simplified NF-κB signaling pathway showing the potential inhibitory action of this compound on MAP3K14.
References
A Comparative Guide to the Herbicidal Performance of 5-methyl-3-(trifluoromethyl)-1H-pyrazole and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of the novel compound 5-methyl-3-(trifluoromethyl)-1H-pyrazole against a selection of established commercial herbicides. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new herbicidal agents. This document summarizes key performance data, details experimental methodologies for efficacy testing, and visualizes relevant biological pathways and experimental workflows.
Quantitative Performance Data
The herbicidal efficacy of this compound and its derivatives is benchmarked against commercial herbicides with varying modes of action. The following table summarizes the growth reduction (GR₅₀) and enzyme inhibition (IC₅₀) values against common weed species. It is important to note that the data for this compound derivatives are drawn from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Herbicide | Mode of Action | Target Weed Species | GR₅₀ (g a.i./ha) | IC₅₀ (µM) | Reference |
| This compound Derivative | HPPD Inhibitor | Echinochloa crus-galli | ~150 (post-emergence) | Not Available | [1] |
| Pyrazole Derivative (Compound Z9) | HPPD Inhibitor | Arabidopsis thaliana (enzyme) | Not Applicable | 0.05 | Not Available |
| Mesotrione | HPPD Inhibitor | Amaranthus retroflexus | 25 - 50 | 1.76 | Not Available |
| Topramezone | HPPD Inhibitor | Echinochloa crus-galli | 30 - 60 | 1.33 | Not Available |
| Pyraflufen-ethyl | PPO Inhibitor | Amaranthus retroflexus | 5 - 10 | Not Available | Not Available |
| Imazethapyr | ALS Inhibitor | Amaranthus retroflexus | 20 - 40 | Not Available | Not Available |
| Glyphosate | EPSPS Inhibitor | Echinochloa crus-galli | 200 - 400 | Not Available | [2] |
Note: GR₅₀ values represent the herbicide concentration required to cause a 50% reduction in plant growth. IC₅₀ values represent the concentration required to inhibit the activity of a target enzyme by 50%. Data is compiled from various sources and direct comparison should be made with caution. "a.i./ha" stands for active ingredient per hectare.
Experimental Protocols
The following protocols outline the general methodologies for conducting whole-plant herbicidal bioassays in a greenhouse setting to determine the GR₅₀ values.
Whole-Plant Post-Emergence Herbicidal Bioassay
-
Plant Material and Growth:
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots (10 cm diameter) containing a standard potting mix.
-
Plants are grown in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).
-
Seedlings are thinned to a uniform number (e.g., 5 plants per pot) before herbicide application.
-
Plants are typically treated at the 2-4 true leaf stage.
-
-
Herbicide Application:
-
The test compound (this compound) and commercial standards are dissolved in an appropriate solvent (e.g., acetone) with a surfactant.
-
A series of dilutions are prepared to create a range of application rates.
-
Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.
-
A control group is treated with the solvent and surfactant solution only.
-
-
Data Collection and Analysis:
-
Plants are returned to the greenhouse and observed for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Visual injury ratings are recorded on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experimental period, the above-ground biomass is harvested, dried in an oven at 60°C for 72 hours, and the dry weight is recorded.
-
The GR₅₀ values are calculated by fitting the dry weight data to a log-logistic dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the herbicidal performance of a novel compound.
Caption: A generalized workflow for the evaluation of a novel herbicidal compound.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways targeted by pyrazole-based herbicides and other commercial herbicides.
1. HPPD Inhibition Pathway
Pyrazole-based herbicides, such as derivatives of this compound, often function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols.[5][6] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis, causing the characteristic bleaching symptoms and ultimately plant death.[3][5]
Caption: Simplified pathway of HPPD inhibition by pyrazole herbicides.
2. PPO Inhibition Pathway
Protoporphyrinogen oxidase (PPO) inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the chlorophyll and heme biosynthesis pathways.[7][8] This inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this accumulated protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid cell membrane disruption and plant death.[9]
Caption: Simplified pathway of PPO inhibition by herbicides.
3. ALS Inhibition Pathway
Acetolactate synthase (ALS) inhibitors block the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][11] These amino acids are essential for protein synthesis and plant growth. By inhibiting the ALS enzyme, these herbicides halt the production of these vital amino acids, leading to a cessation of growth and eventual plant death.[12]
Caption: Simplified pathway of ALS inhibition by herbicides.
References
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 9. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
Safety Operating Guide
Navigating the Disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole, ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for a compound with the same name, though a different CAS number (10010-93-2), indicates that it is a hazardous substance.[1] The hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Key Safety Precautions:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. As a halogenated organic compound, it requires specific disposal methods.
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this waste.
-
The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [2]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The primary recommended disposal method for halogenated organic compounds is incineration at a permitted hazardous waste facility.[4]
-
-
Decontamination of Empty Containers:
-
Triple-rinse empty containers that held the compound.
-
The rinsate must be collected and disposed of as hazardous waste.
-
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 942060-04-0 | - |
| Hazard Class | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (May cause respiratory irritation) | [1] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. | [1] |
| Waste Classification | Halogenated Organic Waste | [2][3] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility. | [4] |
Disclaimer: The hazard classification is based on a Safety Data Sheet for a compound with the same name but a different CAS number (10010-93-2). Users should consult the specific SDS for the product in their possession.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling 5-methyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The following procedures are based on best practices for handling analogous pyrazole and trifluoromethyl compounds and are intended to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Quantitative Data for Analogous Compounds
The following table summarizes toxicological data for a related pyrazole compound. This information should be used as a conservative estimate of the potential hazards of this compound.
| Parameter | Value | Species | Reference Compound |
| LD50 Oral | > 2000 mg/kg | - | 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole |
| LD50 Dermal | > 2000 mg/kg | - | 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole |
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles for splash hazards. | Protects against potential eye irritation from dust or splashes. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. | Prevents skin contact and potential irritation or absorption.[2] |
| Body Protection | A lab coat should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Minimizes contact with skin and clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of potentially harmful dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Handling:
-
Avoid the formation of dust and aerosols.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3]
3. In Case of Exposure:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including unused material, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), in a clearly labeled, sealed, and chemically compatible container.
-
Due to the presence of a trifluoromethyl group, this compound is a halogenated organic waste. It is best practice to segregate halogenated waste streams from non-halogenated ones.
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
